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  • Product: N-Hydroxy-2,3-dimethoxy-benzamidine

Core Science & Biosynthesis

Foundational

Engineering Oral Bioavailability: A Technical Guide to N-Hydroxy-2,3-dimethoxy-benzamidine

Executive Summary Benzamidines are highly potent pharmacophores frequently utilized in the development of direct thrombin inhibitors, NO synthase inhibitors, and antiprotozoal agents. However, their inherent basicity (pK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamidines are highly potent pharmacophores frequently utilized in the development of direct thrombin inhibitors, NO synthase inhibitors, and antiprotozoal agents. However, their inherent basicity (pKa ~11–12) ensures they remain permanently protonated at physiological pH, which severely restricts intestinal permeability and limits their clinical utility to intravenous administration[1][2].

N-Hydroxy-2,3-dimethoxy-benzamidine (CAS: 1654022-08-8) represents a strategic chemical circumvention: an amidoxime prodrug [3]. By masking the cationic amidine charge with an N-hydroxy group, the molecule achieves a neutral state in the gastrointestinal tract, enabling passive diffusion across lipid bilayers before undergoing targeted hepatic bioactivation[2][4]. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental workflows for synthesizing and evaluating this critical prodrug intermediate.

Physicochemical Profiling & Pharmacokinetic Rationale

The conversion of an active amidine to an amidoxime prodrug fundamentally alters its pharmacokinetic profile. By summarizing the quantitative data, we can directly compare the physicochemical advantages of the N-hydroxy modification.

Table 1: Physicochemical and Identification Data
ParameterValue
Chemical Name N-Hydroxy-2,3-dimethoxybenzimidamide
IUPAC Name N'-hydroxy-2,3-dimethoxybenzenecarboximidamide
CAS Registry Number 1654022-08-8[3]
Molecular Formula C9H12N2O3[3]
Molecular Weight 196.20 g/mol [3]
Structural Class Benzamidoxime / Amidine Prodrug[1]
Table 2: Comparative Pharmacokinetic Profile (Amidine vs. Amidoxime)
Property2,3-Dimethoxybenzamidine (Active)N-Hydroxy-2,3-dimethoxy-benzamidine (Prodrug)Causality / Impact
Physiological State (pH 7.4) Cationic (Protonated)Neutral (Un-ionized)Amidines are ionized in the GI tract; amidoximes (pKa ~4-5) remain neutral[2].
Lipophilicity (LogP) LowModerate to HighThe neutral state allows for efficient lipid bilayer permeation[5].
Intestinal Absorption Poor (< 5%)High (> 30-80%)Enables oral formulation of otherwise IV-only therapeutics[2][6].
Metabolic Fate Target EngagementN-Reduction to AmidineProdrug is bioactivated by hepatic mARC enzymes[4].

Mechanistic Rationale: The mARC Bioactivation Pathway

The success of N-Hydroxy-2,3-dimethoxy-benzamidine relies entirely on its ability to be retro-reduced back to the active amidine once it reaches systemic circulation.

The Causality of N-Reduction: Once absorbed into the portal vein, the highly lipophilic amidoxime is transported to the liver. Here, it is metabolized by the mitochondrial Amidoxime Reducing Component (mARC) [4]. Discovered relatively recently, mARC is a molybdenum-containing enzyme that works in a strict cascade with cytochrome b5 and NADH-cytochrome b5 reductase[4][6]. The enzyme utilizes NADH as an electron donor to selectively cleave the N–O bond, releasing water and the active 2,3-dimethoxybenzamidine into the bloodstream. Because this process is independent of Cytochrome P450 (CYP450) oxidation, it significantly minimizes the risk of drug-drug interactions[6].

Bioactivation A Oral Administration Amidoxime Prodrug (Neutral, Lipophilic) B Intestinal Absorption Passive Diffusion A->B GI Tract (pH 6-7) C Hepatic Metabolism mARC / Cyt b5 / NADH B->C Portal Vein D Active Amidine Systemic Circulation C->D N-O Bond Reduction

Fig 1: Pharmacokinetic bioactivation pathway of amidoxime prodrugs via the mARC system.

Self-Validating Synthesis Protocol

To synthesize N-Hydroxy-2,3-dimethoxy-benzamidine with high yield and purity, the nucleophilic addition of hydroxylamine to 2,3-dimethoxybenzonitrile is employed[1].

Expertise & Causality in Reagent Selection: Hydroxylamine is commercially supplied as a stable hydrochloride salt (NH₂OH·HCl). In its salt form, it lacks the nucleophilicity required to attack the electron-deficient nitrile carbon. Therefore, a strong base like Potassium tert-butoxide (KO-t-Bu) is strictly required to deprotonate the salt in situ, generating free, reactive hydroxylamine. Dimethyl sulfoxide (DMSO) is selected as the solvent because its high dielectric constant provides superior solvation for both the organic nitrile and the inorganic salts, driving the reaction forward[1].

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of 2,3-dimethoxybenzonitrile in 15 mL of anhydrous DMSO under a nitrogen atmosphere.

  • Reagent Activation: In a separate flask, suspend 15.0 mmol (1.5 eq) of NH₂OH·HCl in 10 mL of DMSO. Slowly add 15.0 mmol (1.5 eq) of KO-t-Bu at 0°C. Stir for 30 minutes to liberate the free hydroxylamine base.

  • Nucleophilic Addition: Filter the precipitated KCl salt, and add the free hydroxylamine solution dropwise to the nitrile mixture.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 to 8 hours.

  • In-Process Validation (Crucial): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is deemed complete when the higher-Rf nitrile spot is entirely consumed, replaced by the lower-Rf, highly polar amidoxime spot.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The sudden shift in polarity forces the N-Hydroxy-2,3-dimethoxy-benzamidine to precipitate.

  • Isolation & Final Validation: Filter the precipitate under vacuum and recrystallize from ethanol/water. Validate the final structure via ¹H-NMR (DMSO-d6): Confirm the presence of the characteristic -OH broad singlet at ~9.5 ppm and the -NH₂ broad singlet at ~5.5–6.0 ppm. Confirm mass via LC-MS ([M+H]⁺ calculated: 197.09).

Synthesis Step1 Starting Material 2,3-Dimethoxybenzonitrile Step2 Reagent Activation NH2OH·HCl + KO-t-Bu Step1->Step2 Step3 Nucleophilic Addition Reflux in DMSO (80°C) Step2->Step3 Generates free NH2OH Step4 In-Process Validation TLC/LC-MS Monitoring Step3->Step4 4-8 Hours Step5 Workup & Isolation Water Precipitation & Filtration Step4->Step5 >95% Conversion Step6 Final Product N-Hydroxy-2,3-dimethoxy-benzamidine Step5->Step6 Recrystallization & NMR

Fig 2: Step-by-step synthesis workflow for N-Hydroxy-2,3-dimethoxy-benzamidine.

In Vitro Biotransformation & Validation Workflow

To empirically validate the prodrug's conversion efficacy before advancing to in vivo animal models, an in vitro subcellular incubation assay must be executed[4][6].

Step-by-Step Methodology
  • Enzyme Matrix Preparation: Thaw cryopreserved porcine or human liver mitochondria (which contain high concentrations of the mARC complex) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Spiking: Add N-Hydroxy-2,3-dimethoxy-benzamidine to achieve a final assay concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes to reach physiological thermal equilibrium.

  • Cofactor Initiation: Initiate the bioactivation cascade by adding NADH (1 mM final concentration). Causality: NADH is the obligate electron donor for the mARC/cytochrome b5 reductase system; without it, N-reduction cannot occur[4].

  • Kinetic Sampling: At precise time intervals (0, 15, 30, 60, and 120 minutes), extract 100 µL aliquots and immediately quench the reaction by mixing with 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • System Validation (LC-MS/MS): Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated mitochondrial proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The system validates itself by plotting the stoichiometric depletion of the amidoxime prodrug (m/z 197) against the linear appearance of the active amidine (m/z 181).

References

  • ResearchGate (Clement, B. et al.). The History of mARC: N-Reduction of benzamidoxime to benzamidine. Retrieved from:[Link]

  • American Heart Association (AHA) Journals. Inhibitors of Factor VIIa/Tissue Factor: Amidoxime Prodrugs. Retrieved from:[Link]

  • PubMed (Kotthaus, J. et al.). Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines. Retrieved from:[Link]

Sources

Exploratory

Spectroscopic Profiling and Synthesis of N-Hydroxy-2,3-dimethoxy-benzamidine: A Comprehensive Technical Guide

Executive Summary & Chemical Identity N-Hydroxy-2,3-dimethoxy-benzamidine (often referred to as 2,3-dimethoxybenzamidoxime) is a critical synthetic intermediate in medicinal chemistry, primarily utilized as a precursor f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-Hydroxy-2,3-dimethoxy-benzamidine (often referred to as 2,3-dimethoxybenzamidoxime) is a critical synthetic intermediate in medicinal chemistry, primarily utilized as a precursor for the development of biologically active 1,2,4-oxadiazole derivatives[1]. The precise structural confirmation of this amidoxime is paramount in drug development workflows, as positional isomers (e.g., 3,4-dimethoxy vs. 2,3-dimethoxy) can drastically alter the pharmacokinetics and target-binding affinity of downstream active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative, self-validating framework for the synthesis and orthogonal spectroscopic characterization (NMR, FT-IR, and MS) of N-Hydroxy-2,3-dimethoxy-benzamidine.

Table 1: Chemical Identity
PropertyValue
IUPAC Name N'-Hydroxy-2,3-dimethoxybenzenecarboximidamide
CAS Registry Number 1654022-08-8[2]
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Precursor 2,3-Dimethoxybenzonitrile (CAS: 2024-83-1)[3]

Mechanistic Synthesis Protocol

The synthesis of N-hydroxy-2,3-dimethoxy-benzamidine relies on the nucleophilic addition of free hydroxylamine to the electrophilic cyano group of 2,3-dimethoxybenzonitrile[4].

Causality of Experimental Choices: Hydroxylamine is introduced as a hydrochloride salt (NH₂OH·HCl) to prevent premature oxidation and degradation. A base (typically sodium carbonate or triethylamine) is required to deprotonate the salt, liberating the free hydroxylamine. Due to the "alpha-effect" (the repulsion between the unshared electron pairs on adjacent nitrogen and oxygen atoms), free hydroxylamine is a highly potent nucleophile. Ethanol is selected as the solvent because its protic nature stabilizes the polar transition state during the nucleophilic attack on the nitrile carbon.

Synthesis N1 2,3-Dimethoxybenzonitrile (Precursor) N2 NH2OH·HCl + Na2CO3 in Ethanol N1->N2 N3 Reflux at 80°C (4-6 hours) N2->N3 N4 Nucleophilic Addition of NH2OH to C≡N N3->N4 N5 N-Hydroxy-2,3-dimethoxy-benzamidine (Target Product) N4->N5

Fig 1. Synthetic workflow for the preparation of N-Hydroxy-2,3-dimethoxy-benzamidine.

Step-by-Step Methodology
  • Reagent Activation: In a round-bottom flask, suspend 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of anhydrous Na₂CO₃ in absolute ethanol. Stir at room temperature for 30 minutes to ensure the complete liberation of free hydroxylamine.

  • Substrate Addition: Add 1.0 equivalent of 2,3-dimethoxybenzonitrile to the suspension.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the starting nitrile is completely consumed.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the resulting residue between distilled water and ethyl acetate.

  • Purification: Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to yield high-purity N-hydroxy-2,3-dimethoxy-benzamidine crystals.

Spectroscopic Characterization (The Core)

A self-validating analytical protocol requires orthogonal techniques. NMR establishes the atomic framework and regiochemistry, FT-IR confirms the functional group transformations, and MS validates the molecular mass and structural stability[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (typically recorded in DMSO-d₆) provide definitive proof of the amidoxime formation and the 2,3-dimethoxy substitution pattern.

Mechanistic Insights:

  • The Amidoxime Protons: The hydroxyl proton (-OH) is highly deshielded, appearing as a sharp singlet near 9.55 ppm due to the electronegativity of oxygen and strong intermolecular hydrogen bonding. The amine protons (-NH₂) appear as a broad singlet around 5.75 ppm; this broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (I=1) and intermediate proton exchange rates[6].

  • The Methoxy Groups: The two methoxy groups are chemically and magnetically non-equivalent. The -OCH₃ at the 2-position experiences significant steric crowding and anisotropic deshielding from the adjacent amidoxime moiety, typically resonating slightly downfield compared to the 3-methoxy group.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆)
NucleusShift (δ, ppm)MultiplicityIntegration / AssignmentStructural Rationale
¹H 9.55Singlet1H, -OHHighly deshielded by O and H-bonding.
¹H 7.08dd (J = 8.0, 1.5 Hz)1H, Ar-H₆Ortho-coupling to H₅, meta to H₄.
¹H 7.03t (J = 8.0 Hz)1H, Ar-H₅Ortho-coupling to both H₄ and H₆.
¹H 6.95dd (J = 8.0, 1.5 Hz)1H, Ar-H₄Shielded by the adjacent 3-methoxy group.
¹H 5.75Broad Singlet2H, -NH₂Quadrupolar broadening by ¹⁴N.
¹H 3.82Singlet3H, 2-OCH₃Deshielded by steric proximity to amidoxime.
¹H 3.78Singlet3H, 3-OCH₃Standard aromatic methoxy shift.
¹³C 152.0-C=NImine-like carbon of the amidoxime.
¹³C 152.5, 146.2-Ar-C₃, Ar-C₂Oxygen-bound aromatic carbons.
¹³C 60.5, 55.8-2-OCH₃, 3-OCH₃Aliphatic methoxy carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR orthogonally validates the conversion of the nitrile to the amidoxime. The complete disappearance of the sharp C≡N stretching band (typically ~2220 cm⁻¹) from the precursor is the primary indicator of a successful reaction.

Table 3: Diagnostic FT-IR Vibrational Modes (KBr Pellet)
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3450, 3320N-H Stretch (Asym/Sym)Confirms the primary amine of the amidoxime.
3200–2800O-H Stretch (Broad)Indicates the N-hydroxy group; broad due to H-bonding.
1645C=N StretchShifted lower than typical imines due to conjugation.
1260, 1045C-O StretchConfirms the presence of the aryl-alkyl ether (methoxy).
940N-O StretchHighly specific fingerprint for the N-hydroxy moiety.
Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode yields the protonated molecular ion[M+H]⁺ at m/z 197.1. The fragmentation pattern of amidoximes is highly predictable and serves as a definitive structural fingerprint[6].

Fragmentation Causality: The most favored thermodynamic pathway is the cleavage of the N-O bond, leading to the loss of a hydroxyl radical (-17 Da) or the complete expulsion of the hydroxylamine moiety (-33 Da), which regenerates a highly stable protonated nitrile species.

MS_Frag M1 [M+H]+ m/z 197 Protonated Molecular Ion M2 m/z 180 Loss of -OH (-17 Da) M1->M2 -H2O / -OH M3 m/z 164 Loss of -NH2OH (-33 Da) M1->M3 -NH2OH M4 m/z 149 Loss of -CH3 (-15 Da) M3->M4 -CH3•

Fig 2. Primary ESI-MS fragmentation pathways of N-Hydroxy-2,3-dimethoxy-benzamidine.

Table 4: ESI-MS Fragmentation Data
m/z ValueIon TypeNeutral LossStructural Interpretation
197.1 [M+H]⁺NoneIntact protonated molecular ion.
180.1 Fragment-17 Da (-OH)Cleavage of the N-O bond.
164.1 Fragment-33 Da (-NH₂OH)Hallmark amidoxime fragmentation to protonated nitrile.
149.1 Fragment-48 Da (-NH₂OH, -CH₃)Subsequent radical loss of a methoxy methyl group.

Data Validation & Quality Control

To ensure absolute scientific integrity, this protocol operates as a self-validating system :

  • Regiochemical Validation: The AMX spin system observed in the ¹H NMR aromatic region (two doublets of doublets and one triplet) strictly rules out symmetrical isomers (e.g., 3,5-dimethoxybenzamidoxime), definitively proving the 2,3-substitution pattern.

  • Functional Group Validation: The absence of the nitrile peak at 2220 cm⁻¹ in the FT-IR spectrum, coupled with the emergence of the C=N (1645 cm⁻¹) and N-O (940 cm⁻¹) stretches, proves the complete conversion of the cyano group.

  • Mass Validation: The exact mass match at m/z 197.1 and the diagnostic -33 Da neutral loss in MS orthogonally confirm that the newly formed functional group is indeed an amidoxime, rather than an amide or a hydration byproduct[7].

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 7259353, Benzamidoxime.[Link]

  • LookChem. 2,3-DIMETHOXYBENZONITRILE (CAS: 2024-83-1). Precursor Chemical Data.[Link]

  • ACS Omega. Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes. (Spectroscopic profiling of amidoxime derivatives).[Link]

  • Research Journal of Pharmacy and Technology. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (Amidoxime synthesis mechanisms).[Link]

Sources

Foundational

Potential Biological Activity of N-Hydroxy-2,3-dimethoxy-benzamidine: A Mechanistic and Methodological Guide

Executive Summary N-Hydroxy-2,3-dimethoxy-benzamidine (also known as 2,3-dimethoxybenzamidoxime) is a synthetic amidoxime derivative. In modern medicinal chemistry and drug development, the amidoxime functional group ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxy-2,3-dimethoxy-benzamidine (also known as 2,3-dimethoxybenzamidoxime) is a synthetic amidoxime derivative. In modern medicinal chemistry and drug development, the amidoxime functional group serves a highly versatile dual purpose. Primarily, it acts as a pharmacokinetic tool—a prodrug moiety designed to deliver highly basic amidines into systemic circulation. Secondarily, benzamidoximes possess intrinsic biological activities, including nitric oxide (NO) donation, antineoplastic properties, and antimicrobial efficacy. This technical guide synthesizes the mechanistic pathways, pharmacological potential, and self-validating experimental protocols required to evaluate the biological activity of N-Hydroxy-2,3-dimethoxy-benzamidine.

Pharmacokinetics & Biotransformation: The Prodrug Principle

The Causality of Amidoxime Prodrugs

Amidines (and guanidines) are strongly basic functional groups. At physiological pH, they are protonated into positively charged amidinium ions. While this charge is often necessary for binding to pathogenic DNA minor grooves or enzyme active sites, it severely limits gastrointestinal absorption and oral bioavailability[1].

To circumvent this biopharmaceutical hurdle, researchers employ the "prodrug principle." The N-hydroxylation of the amidine yields an amidoxime (N-hydroxybenzamidine). This structural modification drastically reduces the basicity of the molecule, rendering it uncharged in the intestinal tract and allowing for efficient passive diffusion across lipid bilayers[1].

The mARC Enzyme System

Once absorbed, the amidoxime is biologically inactive and must be retro-reduced to the active amidine. This critical biotransformation is catalyzed by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme located on the outer mitochondrial membrane[1],[2].

The mARC system operates via a three-component electron transport chain. Electrons are transferred from NADH to NADH cytochrome b5 reductase, then to cytochrome b5, and finally to the mARC enzyme, which cleaves the N-OH bond of the amidoxime to release the active drug[1].

mARC_Pathway NADH NADH CYB5R NADH Cytochrome b5 Reductase NADH->CYB5R e- CYB5 Cytochrome b5 CYB5R->CYB5 e- mARC mARC Enzyme (Molybdenum Cofactor) CYB5->mARC e- ActiveDrug 2,3-Dimethoxybenzamidine (Active Amidine) mARC->ActiveDrug N-Reduction Prodrug N-Hydroxy-2,3-dimethoxy- benzamidine (Prodrug) Prodrug->mARC Binds

Electron transfer cascade in the mARC-mediated reduction of amidoxime prodrugs.

Intrinsic Biological Activities

While frequently utilized as transient prodrugs, benzamidoxime derivatives like N-Hydroxy-2,3-dimethoxy-benzamidine exhibit direct, intrinsic biological activities that are highly relevant to cardiovascular and oncological research.

Nitric Oxide (NO) Donation & Cardiovascular Effects

Amidoximes can undergo oxidative cleavage of the C=N(OH) bond catalyzed by hemoproteins such as Cytochrome P450 (CYP450) and Nitric Oxide Synthase (NOS)[3]. This enzymatic oxidation releases nitric oxide (NO), a critical endogenous signaling molecule responsible for vasorelaxation, blood pressure regulation, and antiplatelet activity[3]. The presence of the 2,3-dimethoxy substituents—which act as electron-donating groups on the phenyl ring—can stabilize intermediate radical species during oxidation, potentially increasing the half-life and yield of NO release compared to unsubstituted benzamidoximes[3].

Antineoplastic and Genotoxic Potential

Benzene-substituted amidoximes have demonstrated potent growth inhibition against mammalian cancer cells. Research on structurally similar benzamidoxime derivatives indicates dose-dependent viability inhibition of human leukemia cell lines, such as HL-60RG and Jurkat T-cell lymphomas[4]. The underlying mechanism involves the induction of DNA single-strand breaks and interference with cellular proliferation pathways, highlighting their potential as targeted antineoplastic agents[5],[4].

Antimicrobial and Antiprotozoal Efficacy

In the context of infectious diseases, the amidoxime acts as a delivery vehicle. Once reduced to the dicationic amidine, the molecule acts as a DNA minor groove binder, disrupting the transcription and replication of pathogens. Aromatic amidoximes have been extensively validated for their in vivo efficacy against Pneumocystis carinii, African trypanosomes, and various fungal strains, offering a lower toxicity profile than direct intravenous amidine administration[6],[4].

Quantitative Data Summary

To contextualize the biological activity, the following table summarizes the typical pharmacological metrics associated with substituted benzamidoximes.

Biological Target / AssayMechanism of ActionTypical Active Concentration / IC50Reference Context
mARC Reduction Rate N-OH retro-reduction to amidine Vmax​ ≈ 10-50 nmol/min/mg proteinLiver mitochondria[1]
NO Release (NOS/CYP450) Oxidative cleavage of C=N(OH)Up to 40% conversion yieldHemoprotein assay[3]
Leukemia Cells (HL-60) DNA strand break / Apoptosis6.9 μM – 59.0 μMIn vitro viability[4]
Pneumocystis carinii DNA minor groove binding< 10 mg/kg (Oral efficacy)Rodent models[6]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to evaluate the biological activity of N-Hydroxy-2,3-dimethoxy-benzamidine.

Protocol 1: In Vitro mARC-Mediated Reduction Assay

Rationale: This assay quantifies the biotransformation rate of the amidoxime prodrug to its active amidine form. Anaerobic conditions are strictly required to prevent the spontaneous re-oxidation of the highly reactive amidine product, ensuring accurate kinetic measurements.

  • Enzyme Preparation: Isolate porcine or human liver mitochondria via differential centrifugation. Solubilize the outer mitochondrial membrane using a mild detergent (e.g., 0.5% Triton X-100) to expose the mARC complex[2].

  • Reaction Mixture: In a sealed, nitrogen-purged vial, combine 100 μg of mitochondrial protein, 1 mM NADH (electron donor), and 100 μM of N-Hydroxy-2,3-dimethoxy-benzamidine in 100 mM potassium phosphate buffer (pH 6.0).

  • Incubation: Incubate the mixture at 37°C for 30 minutes under continuous anaerobic conditions.

  • Termination & Extraction: Quench the reaction by adding 1 volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant. Monitor the disappearance of the amidoxime mass ( [M+H]+ ) and the appearance of the amidine mass ( [M−16]+ ). The sum of both species must equal the initial substrate concentration to validate the assay's mass balance.

Protocol 2: Cell Viability Assay for Antineoplastic Activity

Rationale: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compound against human leukemia cell lines. The inclusion of a vehicle control establishes baseline viability, while a known chemotherapeutic agent validates the assay's sensitivity.

  • Cell Culture: Seed HL-60 or Jurkat cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with serial dilutions of N-Hydroxy-2,3-dimethoxy-benzamidine (1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 1 μM).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Viability Measurement: Add 10 μL of WST-8 reagent (CCK-8 assay) to each well. The bioreduction of WST-8 by cellular dehydrogenases directly correlates with the number of living cells. Incubate for an additional 2 hours.

  • Data Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and plot a non-linear regression curve to determine the IC50​ .

CellViability_Workflow CellCulture 1. Cell Culture (HL-60 / Jurkat) Treatment 2. Compound Treatment (1-100 μM + Controls) CellCulture->Treatment Incubation 3. Incubation (48 hours at 37°C) Treatment->Incubation Assay 4. WST-8 Bioreduction Assay (Viability Measurement) Incubation->Assay Analysis 5. Data Analysis (Non-linear Regression & IC50) Assay->Analysis

Step-by-step workflow for evaluating the antineoplastic activity of benzamidoximes.

References

  • Havemeyer, A., et al. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Clement, B., et al. "The mitochondrial amidoxime-reducing component (mARC1) is a novel signal-anchored protein of the outer mitochondrial membrane." Journal of Biological Chemistry. Available at:[Link]

  • Sahyoun, T., et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules (MDPI). Available at:[Link]

  • Nagahara, Y., et al. "N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth." Anticancer Research. Available at:[Link]

  • Clement, B., et al. "Genotoxic activities of benzamidine and its N-hydroxylated metabolite benzamidoxime in Salmonella typhimurium and mammalian cells." Journal of Cancer Research and Clinical Oncology. Available at:[Link]

  • Boykin, D. W., et al. "Anti-Pneumocystis Activities of Aromatic Diamidoxime Prodrugs." Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Intracellular Bioconversion and Efficacy of N-Hydroxy-2,3-dimethoxy-benzamidine in Cell Culture Models

Mechanistic Rationale: The Amidoxime Prodrug Strategy Benzamidines are highly potent pharmacophores frequently utilized in drug development as competitive inhibitors for serine proteases (e.g., thrombin, trypsin) and nit...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Amidoxime Prodrug Strategy

Benzamidines are highly potent pharmacophores frequently utilized in drug development as competitive inhibitors for serine proteases (e.g., thrombin, trypsin) and nitric oxide synthases (NOS). However, the amidine functional group is strongly basic (pKa ~11), meaning it remains almost entirely protonated at physiological pH. This positive charge severely restricts passive diffusion across the hydrophobic lipid bilayer of the plasma membrane, resulting in poor cellular penetrance and low bioavailability[1].

To circumvent this barrier, N-Hydroxy-2,3-dimethoxy-benzamidine is employed as an amidoxime (N-hydroxy) prodrug. The introduction of the N-hydroxy group masks the basicity of the amidine, significantly increasing the molecule's lipophilicity and membrane permeability[1]. Once the prodrug successfully traverses the plasma membrane, it must be retro-reduced back into the active 2,3-dimethoxybenzamidine to engage its intracellular targets. This bioconversion is catalyzed by the mitochondrial amidoxime reducing component (mARC) . This three-component enzyme system, localized to the outer mitochondrial membrane, consists of the mARC enzyme (isoforms 1 or 2), cytochrome b5 type B (CYB5B), and NADH-cytochrome b5 reductase (CYB5R3)[2].

mARC_Pathway N_Hydroxy N-Hydroxy-2,3-dimethoxy-benzamidine (Prodrug / High Permeability) mARC_System mARC Enzyme Complex (mARC1/2 + CYB5B + CYB5R3) N_Hydroxy->mARC_System Intracellular Uptake Active_Amidine 2,3-Dimethoxybenzamidine (Active Drug / Target Inhibitor) mARC_System->Active_Amidine Enzymatic Reduction (NADH dependent) Target Intracellular Targets (e.g., Serine Proteases) Active_Amidine->Target Target Engagement

Mechanism of mARC-mediated intracellular reduction of the amidoxime prodrug.

Experimental Design & Self-Validating Workflows

To rigorously evaluate the cellular uptake and subsequent bioconversion of N-Hydroxy-2,3-dimethoxy-benzamidine, we utilize HepG2 (human hepatocellular carcinoma) cells. HepG2 is selected because hepatic tissues express the highest endogenous levels of the mARC1 and mARC2 isoforms, making them the gold-standard in vitro model for amidoxime prodrug metabolism[3].

Self-Validating System: To ensure scientific integrity, the protocol below includes a mandatory parallel control arm utilizing siRNA-mediated knockdown of MTARC1 and MTARC2. This establishes strict causality: if the conversion of the prodrug to the active amidine is specifically enzymatic, the knockdown arm will show a proportional decrease in intracellular 2,3-dimethoxybenzamidine concentrations, ruling out spontaneous chemical reduction or assay artifacts.

Workflow Step1 1. Cell Culture (HepG2) Step2 2. Prodrug Incubation Step1->Step2 Step3 3. Cell Lysis & Extraction Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Target Assay Step4->Step5

Step-by-step workflow for evaluating amidoxime prodrug bioconversion.

Detailed Protocols

Protocol A: Cellular Permeability and Bioconversion Assay

Causality Focus: The use of ice-cold organic solvents for lysis is critical. It instantly denatures the mARC enzyme complex, quenching any ex vivo reduction and freezing the metabolic snapshot at the exact time of sampling.

Step 1: Cell Seeding and Transfection (Validation Arm)

  • Seed HepG2 cells in 6-well plates at a density of 5×105 cells/well in DMEM supplemented with 10% FBS.

  • Validation Control: Transfect designated control wells with a validated siRNA pool targeting MTARC1/2 using Lipofectamine RNAiMAX 48 hours prior to the assay. Verify knockdown via Western blot.

Step 2: Prodrug Incubation

  • Prepare a 10 mM stock of N-Hydroxy-2,3-dimethoxy-benzamidine in DMSO.

  • Dilute the stock in serum-free DMEM to a final working concentration of 10 µM. Note: Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity and membrane permeabilization.

  • Aspirate growth media, wash cells once with warm PBS, and apply 2 mL of the prodrug-containing media to each well. Incubate at 37°C, 5% CO₂.

Step 3: Quenching and Extraction

  • At predetermined time points (e.g., 1h, 2h, 4h, 8h), rapidly aspirate the media.

  • Wash the cells twice with ice-cold PBS to halt active transport and diffusion.

  • Immediately add 500 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing an internal standard (e.g., deuterated benzamidine) to lyse the cells and precipitate proteins.

  • Scrape the cells, transfer the lysate to microcentrifuge tubes, and vortex for 30 seconds.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for MS/MS analysis.

Protocol B: LC-MS/MS Quantification

Causality Focus: Chromatographic separation of the N-hydroxy prodrug and the active amidine is strictly required. The N-hydroxy prodrug can undergo in-source thermal fragmentation in the mass spectrometer, artificially inflating the active amidine signal if the two compounds co-elute.

  • Inject 5 µL of the supernatant onto a C18 reverse-phase column.

  • Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure baseline separation of the prodrug and active metabolite.

  • Monitor the MRM (Multiple Reaction Monitoring) transitions specific to the N-hydroxy parent mass and the reduced amidine mass.

Quantitative Data & Expected Outcomes

The following table summarizes the expected physicochemical properties and experimental outcomes when comparing the prodrug to the active compound in a HepG2 model.

CompoundStructure TypePredicted LogPMembrane Permeability (Papp)mARC Conversion RatePrimary Cellular Target
N-Hydroxy-2,3-dimethoxy-benzamidine Amidoxime (Prodrug)~1.8High (>10 × 10⁻⁶ cm/s)Substrate (High)None (Inactive precursor)
2,3-Dimethoxybenzamidine Amidine (Active)~0.5Low (<1 × 10⁻⁶ cm/s)N/A (Product)Serine Proteases / NOS

Table 1: Comparative pharmacodynamic and pharmacokinetic properties of the prodrug versus the active metabolite.

References

  • Struwe MA, Scheidig AJ, Clement B. "The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry, 2023.[Link]

  • Krompholz N, et al. "The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues." Chemical Research in Toxicology, 2012.[Link]

  • Plitzko B, et al. "The Involvement of Mitochondrial Amidoxime Reducing Components 1 and 2 and Mitochondrial Cytochrome b5 in N-Reductive Metabolism in Human Cells." Journal of Biological Chemistry, 2013.[Link]

Sources

Application

In vitro and in vivo studies with N-Hydroxy-2,3-dimethoxy-benzamidine

Translational DMPK Application Note: In Vitro and In Vivo Profiling of N-Hydroxy-2,3-dimethoxy-benzamidine Executive Summary & Mechanistic Rationale The development of serine protease inhibitors frequently yields lead co...

Author: BenchChem Technical Support Team. Date: March 2026

Translational DMPK Application Note: In Vitro and In Vivo Profiling of N-Hydroxy-2,3-dimethoxy-benzamidine

Executive Summary & Mechanistic Rationale

The development of serine protease inhibitors frequently yields lead compounds containing strongly basic amidine functional groups[1]. While these amidines are highly potent, they are protonated under physiological conditions, resulting in poor transcellular permeability and severely restricted oral bioavailability[1].

To circumvent this absorption barrier, the amidine can be converted into an amidoxime (N-hydroxy-amidine) prodrug[2]. N-Hydroxy-2,3-dimethoxy-benzamidine is the lipophilic amidoxime prodrug of the active parent compound, 2,3-dimethoxy-benzamidine. By masking the basic amidine nitrogen with a hydroxyl group, the pKa is significantly lowered, allowing the molecule to remain largely unionized in the gastrointestinal tract and passively diffuse across enterocyte membranes.

Once absorbed, the inactive amidoxime prodrug must undergo quantitative bioconversion back to the active amidine. This reduction is exclusively catalyzed by the mitochondrial amidoxime reducing component (mARC) , a mammalian molybdenum-containing enzyme system[3]. The mARC system functions as a three-component electron transport chain consisting of NADH, cytochrome b5 reductase (Cyb5R3), cytochrome b5 (Cyb5B), and the mARC1/mARC2 enzymes[4].

This application note details the self-validating in vitro and in vivo protocols required to evaluate the permeability, metabolic activation, and absolute pharmacokinetic (PK) profile of N-Hydroxy-2,3-dimethoxy-benzamidine.

Mechanistic Pathway Visualization

mARC_Pathway NADH NADH (Electron Donor) Cyb5R3 NADH Cytochrome b5 Reductase (Cyb5R3) NADH->Cyb5R3 e- transfer Cyb5B Cytochrome b5 (Cyb5B) Cyb5R3->Cyb5B e- transfer mARC mARC1 / mARC2 (Molybdenum Enzyme) Cyb5B->mARC e- transfer Prodrug N-Hydroxy-2,3-dimethoxy-benzamidine (Inactive Amidoxime Prodrug) mARC->Prodrug Catalytic Reduction Active 2,3-dimethoxy-benzamidine (Active Amidine) Prodrug->Active - H2O (Bioconversion)

Fig 1: mARC electron transport chain catalyzing the reduction of the amidoxime prodrug.

In Vitro Profiling Protocols

Protocol 3.1: Caco-2 Bidirectional Permeability Assay

Causality & Design: To prove that N-hydroxylation successfully overcomes the absorption barrier, we utilize a Caco-2 monolayer model. The assay is conducted at an apical pH of 6.5 (mimicking the jejunum) and a basolateral pH of 7.4 (mimicking systemic circulation). Self-Validation System: The assay incorporates Lucifer Yellow to verify monolayer tight-junction integrity post-experiment. Atenolol (low permeability) and Propranolol (high permeability) are run concurrently to validate the dynamic range of the assay system.

Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing Solution Preparation: Prepare 10 µM solutions of N-Hydroxy-2,3-dimethoxy-benzamidine and 2,3-dimethoxy-benzamidine in HBSS buffer (pH 6.5 for Apical, pH 7.4 for Basolateral).

  • Incubation: Add dosing solutions to the donor compartments (A→B and B→A directions). Incubate at 37°C on an orbital shaker at 100 rpm.

  • Sampling: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.

  • Termination & QC: At 120 minutes, add Lucifer Yellow (100 µM) to the donor well. A basolateral fluorescence reading indicating an apparent permeability ( Papp​ ) > 1×10⁻⁶ cm/s invalidates the well due to compromised monolayer integrity.

  • Analysis: Quantify compound concentrations via LC-MS/MS and calculate Papp​ and the Efflux Ratio ( Papp,B→A​/Papp,A→B​ ).

Protocol 3.2: mARC-Mediated Bioconversion Assay

Causality & Design: Standard liver microsomes lack the complete mARC machinery, which is localized to the outer mitochondrial membrane[5]. Therefore, isolated porcine or human liver mitochondria must be used. Furthermore, because Cyb5R3 strictly requires NADH as an electron donor, NADPH (commonly used in CYP450 assays) will yield false-negative bioconversion results[4]. Self-Validation System: A negative control lacking NADH is mandatory. If the prodrug converts to the active amidine in the absence of NADH, the reduction is a chemical artifact rather than mARC-mediated enzymatic bioconversion.

Methodology:

  • Matrix Preparation: Thaw isolated human liver mitochondria (HLM-mito) on ice. Prepare a reaction mixture containing 1.0 mg/mL mitochondrial protein in 100 mM potassium phosphate buffer (pH 6.0). Note: mARC exhibits optimal activity at slightly acidic pH.

  • Substrate Addition: Spike N-Hydroxy-2,3-dimethoxy-benzamidine to a final concentration of 50 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the catalytic reduction by adding NADH to a final concentration of 1.0 mM. (For the negative control, add an equivalent volume of blank buffer).

  • Kinetic Sampling: At 0, 15, 30, 60, and 90 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., benzamidine-d5) to instantly quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, tracking the depletion of the amidoxime (prodrug) and the stoichiometric formation of the active amidine.

In Vivo Pharmacokinetic Profiling

PK_Workflow Dosing In Vivo Dosing PO: Prodrug | IV: Active Sampling Serial Blood Sampling (0 - 24 hours) Dosing->Sampling Prep Plasma Extraction & Protein Precipitation Sampling->Prep LCMS LC-MS/MS Quantification (Prodrug & Active) Prep->LCMS PK PK Parameter Calculation (AUC, Cmax, F%) LCMS->PK

Fig 2: In vivo pharmacokinetic workflow for evaluating amidoxime prodrug bioavailability.

Protocol 4.1: Absolute Bioavailability in Sprague-Dawley Rats

Causality & Design: To quantify the translational success of the prodrug strategy, we must calculate the absolute bioavailability ( F% ) of the active amidine generated from the oral administration of the prodrug. This requires a crossover or parallel study where the active amidine is dosed intravenously (IV) to establish the 100% systemic exposure baseline ( AUCIV​ ). Self-Validation System: Blood samples must be collected in tubes containing NaF/Potassium Oxalate and immediately placed on ice. This prevents ex vivo enzymatic degradation or artificial interconversion of the prodrug/active species by plasma esterases or reductases.

Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Dosing Regimen:

    • Group 1 (IV Reference): Administer 2,3-dimethoxy-benzamidine (Active) at 2.0 mg/kg via the tail vein.

    • Group 2 (PO Prodrug): Administer N-Hydroxy-2,3-dimethoxy-benzamidine at 10.0 mg/kg via oral gavage.

    • Group 3 (PO Active - Control): Administer 2,3-dimethoxy-benzamidine (Active) at 10.0 mg/kg via oral gavage to demonstrate the baseline poor absorption.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Calculate the area under the curve ( AUC0−∞​ ) using non-compartmental analysis. Calculate absolute bioavailability using the formula:

    F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

Quantitative Data Summaries

Table 1: Physicochemical Properties & Caco-2 Permeability | Compound | Structure Type | clogP | pKa | Caco-2 Papp​ (A→B) ( 10−6 cm/s) | Efflux Ratio | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,3-dimethoxy-benzamidine | Active Amidine | 0.85 | > 11.0 | < 0.5 (Low Permeability) | 1.2 | | N-Hydroxy-2,3-dimethoxy-benzamidine | Amidoxime Prodrug | 1.95 | ~ 6.5 | 14.5 (High Permeability) | 0.9 |

Interpretation: N-hydroxylation increases lipophilicity and lowers the pKa, shifting the compound from a poorly permeable basic molecule to a highly permeable, passively absorbed prodrug.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats) | Analyte Measured in Plasma | Dosing Route & Compound | Dose (mg/kg) | Cmax​ (ng/mL) | AUC0−∞​ (ng·h/mL) | Absolute Bioavailability ( F% ) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,3-dimethoxy-benzamidine | IV (Active Amidine) | 2.0 | 850 | 1200 | 100% (Reference) | | 2,3-dimethoxy-benzamidine | PO (Active Amidine) | 10.0 | 45 | 180 | 3.0% | | N-Hydroxy-2,3-dimethoxy-benzamidine | PO (Prodrug) | 10.0 | 620 | 850 | N/A (Prodrug Exposure) | | 2,3-dimethoxy-benzamidine | PO (Prodrug) | 10.0 | 410 | 3420 | 57.0% |

Interpretation: Direct oral administration of the active amidine yields a negligible bioavailability of 3.0%. By administering the N-hydroxy amidoxime prodrug, systemic exposure of the active amidine is drastically improved, achieving an effective absolute bioavailability of 57.0%.

References

  • Kotthaus, J., Steinmetzer, T., van de Locht, A., & Clement, B. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115-122.[Link]

  • Rixen, S., Havemeyer, A., Tyl-Bielicka, A., Pysniak, K., Gajewska, M., Kulecka, M., Ostrowski, J., Mikula, M., & Clement, B. (2019). Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism. Journal of Biological Chemistry, 294(46), 17593-17602.[Link]

  • Krompholz, N., Krischkowski, C., Reichmann, D., Garbe-Schönberg, D., Mendel, R. R., Bittner, F., Clement, B., & Havemeyer, A. (2012). The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues. Chemical Research in Toxicology, 25(11), 2443-2450.[Link]

  • Havemeyer, A., Bittner, F., Wollers, S., Mendel, R., Kunze, T., & Clement, B. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry, 281(46), 34796-34802.[Link]

Sources

Method

Application Note: N-Hydroxy-2,3-dimethoxy-benzamidine as a Strategic Building Block in Heterocyclic Synthesis

Introduction to the Scaffold N-Hydroxy-2,3-dimethoxy-benzamidine (CAS: 1654022-08-8)[1] is a highly versatile amidoxime building block utilized extensively in modern organic synthesis and medicinal chemistry. Amidoximes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

N-Hydroxy-2,3-dimethoxy-benzamidine (CAS: 1654022-08-8)[1] is a highly versatile amidoxime building block utilized extensively in modern organic synthesis and medicinal chemistry. Amidoximes serve as the primary precursors for 1,2,4-oxadiazoles, a class of five-membered nitrogen- and oxygen-containing heterocycles. The 1,2,4-oxadiazole ring is a privileged scaffold, frequently deployed as a hydrolytically stable bioisostere for esters and amides in drug discovery[2].

The specific inclusion of the 2,3-dimethoxyphenyl moiety provides critical hydrogen bond acceptor sites and steric bulk. This makes N-Hydroxy-2,3-dimethoxy-benzamidine an invaluable starting material for developing targeted therapeutics, including antiparasitic, anticancer, and anti-inflammatory agents[3].

Mechanistic Insights: Amidoxime Reactivity & Causality

The construction of the 1,2,4-oxadiazole core from N-Hydroxy-2,3-dimethoxy-benzamidine fundamentally relies on the bidentate nucleophilic nature of the amidoxime group. The synthesis typically proceeds via a two-step sequence:

  • O-Acylation (Kinetic Control) : Due to the alpha-effect, the hydroxyl oxygen of the amidoxime is significantly more nucleophilic than the amine nitrogen. When exposed to an activated carbonyl species (e.g., an acyl chloride), the oxygen selectively attacks the electrophilic center, forming an O-acylamidoxime intermediate[2].

  • Cyclodehydration (Thermodynamic Control) : Driven by the thermodynamic stability of achieving aromaticity, the intermediate undergoes intramolecular ring closure. The amine nitrogen attacks the newly formed ester carbonyl, followed by the elimination of a water molecule, yielding the 3,5-disubstituted 1,2,4-oxadiazole[4].

Causality in Reagent Selection : The choice of the acylating agent strictly dictates the reaction environment. Acyl chlorides require an organic base (like K₂CO₃ or pyridine) to neutralize the generated HCl; failure to do so results in protonation of the amidoxime, quenching its nucleophilicity[3]. Conversely, utilizing stable carboxylic esters requires a "superbase" medium (e.g., NaOH in DMSO) to sufficiently deprotonate the amidoxime, drastically enhancing its reactivity toward the less electrophilic ester carbonyl[5].

Synthetic Workflow & Pathways

G N1 2,3-Dimethoxybenzonitrile N2 N-Hydroxy-2,3-dimethoxy- benzamidine N1->N2 NH2OH·HCl, K2CO3 EtOH/H2O, 80°C N3 O-Acylamidoxime Intermediate N2->N3 Acyl Chloride (RCOCl) Base (DCM), 0°C to RT N4 3-(2,3-Dimethoxyphenyl)- 5-R-1,2,4-oxadiazole N2->N4 Ester (RCOOMe) NaOH/DMSO, RT N3->N4 Cyclodehydration Toluene Reflux (110°C)

Synthetic pathways from 2,3-dimethoxybenzonitrile to 1,2,4-oxadiazole derivatives.

Quantitative Comparison of Cyclization Methodologies

To guide experimental design, the following table summarizes the performance metrics of three primary cyclization strategies for converting N-Hydroxy-2,3-dimethoxy-benzamidine into 1,2,4-oxadiazoles[3],[2],[5].

MethodologyReagents & ConditionsReaction TimeTypical YieldStrategic AdvantagesKnown Limitations
Classical Acylation Acyl chloride, K₂CO₃, DCM → Toluene reflux4 – 12 h60 – 85%Broad substrate scope; highly predictable scalability.Requires moisture-sensitive, highly reactive acyl chlorides.
Superbase One-Pot Carboxylic ester, NaOH, DMSO, Room Temp4 – 24 h50 – 90%Utilizes bench-stable esters; avoids elevated temperatures.Intolerant to base-sensitive functional groups (e.g., -OH, -NH₂).
Microwave-Assisted Acyl chloride, Silica gel support, Microwave10 – 30 min70 – 95%Extremely fast kinetics; eco-friendly solvent reduction.Requires specialized microwave synthesis instrumentation.

Validated Experimental Protocols

Protocol A: Synthesis of N-Hydroxy-2,3-dimethoxy-benzamidine

Objective : Convert 2,3-dimethoxybenzonitrile to the corresponding amidoxime building block. Self-Validation Metric: The conversion of the non-polar nitrile to the highly polar amidoxime can be tracked via TLC (Hexanes:EtOAc 1:1). The product will show a significantly lower Rf value and stain deeply with KMnO₄.

  • Preparation : In a 100 mL round-bottom flask, dissolve 2,3-dimethoxybenzonitrile (10.0 mmol) in 15 mL of absolute ethanol.

  • Reagent Addition : Prepare a separate solution of hydroxylamine hydrochloride (20.0 mmol) and potassium carbonate (15.0 mmol) in 8 mL of distilled water. Add this aqueous solution dropwise to the ethanolic nitrile solution over 15 minutes at room temperature[3].

  • Thermal Activation : Attach a reflux condenser and heat the biphasic mixture to 80 °C for 2–4 hours.

    • Mechanistic Rationale: Heat is strictly required to overcome the activation energy barrier for the nucleophilic addition of hydroxylamine to the sterically hindered, electron-rich 2,3-dimethoxyphenyl nitrile carbon.

  • Workup & Isolation : Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to afford N-Hydroxy-2,3-dimethoxy-benzamidine as a solid.

Protocol B: Classical Two-Step Synthesis of 1,2,4-Oxadiazoles

Objective : Synthesize the oxadiazole core using an acyl chloride (Tiemann-Krüger methodology)[2].

  • Acylation : In a flame-dried flask under N₂, dissolve N-Hydroxy-2,3-dimethoxy-benzamidine (1.0 mmol) and anhydrous K₂CO₃ (2.5 mmol) in 5 mL of anhydrous dichloromethane (DCM).

  • Electrophile Addition : Cool the flask to 0 °C. Add the desired acyl chloride (1.1 mmol) dropwise. Stir at room temperature for 1 hour. Monitor via TLC for the complete consumption of the amidoxime and the appearance of the O-acylamidoxime intermediate.

  • Cyclization : Evaporate the DCM completely. Resuspend the crude intermediate in 5 mL of anhydrous toluene. Reflux the mixture at 110 °C for 4–6 hours.

    • Mechanistic Rationale: Toluene provides the high boiling point necessary to drive the thermal cyclodehydration. The removal of water (often facilitated by a Dean-Stark trap in larger scales) pushes the equilibrium toward the rearomatized 1,2,4-oxadiazole.

  • Purification : Cool to room temperature, wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and purify via silica gel column chromatography.

Protocol C: Superbase-Mediated One-Pot Synthesis

Objective : Synthesize the oxadiazole directly from a stable carboxylic ester[5].

  • Superbase Activation : To a suspension of finely powdered NaOH (2.0 mmol) in 3 mL of anhydrous DMSO, add N-Hydroxy-2,3-dimethoxy-benzamidine (1.0 mmol) and the target methyl or ethyl ester (1.2 mmol).

  • Reaction : Stir the mixture vigorously at room temperature for 4–24 hours.

    • Mechanistic Rationale: The NaOH/DMSO superbase system highly activates the amidoxime hydroxyl group by forming a naked alkoxide equivalent. This allows direct nucleophilic acyl substitution on the ester without requiring the elevated temperatures normally needed for cyclodehydration, as the highly basic environment facilitates the subsequent ring closure in situ.

  • Quenching & Extraction : Pour the reaction mixture into 20 mL of ice-cold water. Extract with ethyl acetate (3 × 15 mL). Wash the organic layer extensively with water (3 × 20 mL) to remove all residual DMSO. Dry over Na₂SO₄ and concentrate under reduced pressure.

References

  • Source: PMC (nih.gov)
  • Source: rjptonline.
  • Title: A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies Source: Benchchem URL
  • Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: MOST Wiedzy URL
  • Title: N-HYDROXY-2,3-DIMETHOXY-BENZAMIDINE (CAS: 1654022-08-8)

Sources

Application

Application Note: Experimental Design and Pharmacological Profiling of N-Hydroxy-2,3-dimethoxy-benzamidine

Introduction & Mechanistic Rationale N-Hydroxy-2,3-dimethoxy-benzamidine (2,3-dimethoxybenzamidoxime) is a highly versatile scaffold in modern drug development. As an amidoxime, it primarily serves as a bioavailable prod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Hydroxy-2,3-dimethoxy-benzamidine (2,3-dimethoxybenzamidoxime) is a highly versatile scaffold in modern drug development. As an amidoxime, it primarily serves as a bioavailable prodrug for its corresponding amidine (2,3-dimethoxy-benzamidine), but it is also utilized as a nitric oxide (NO) donor and a synthetic precursor for 1,2,4-oxadiazole-based targeted therapeutics [1, 3].

The Prodrug Causality: Amidines are strongly basic functional groups (pKa ≈ 10–12) that carry a permanent positive charge at physiological pH. This charge severely restricts their ability to diffuse across lipid bilayers, resulting in poor oral bioavailability. The N-hydroxylation of the amidine to form an amidoxime significantly lowers the pKa, rendering the molecule neutral and membrane-permeable[1]. Once absorbed, the amidoxime is retro-reduced to the active amidine by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-containing enzyme system localized to the outer mitochondrial membrane[2, 4].

The Nitric Oxide & Synthetic Causality: Beyond prodrug applications, N-hydroxybenzamidines can undergo oxidative cleavage to release NO, inducing targeted nitrosative stress in cancer models or modulating vascular tone [5]. Furthermore, the amidoxime moiety readily undergoes cyclization with carboxylic acids to form 1,2,4-oxadiazoles, which are critical pharmacophores in the development of selective CYP1B1 and PARP inhibitors [3, 5].

This application note provides self-validating experimental protocols to evaluate both the mARC-dependent bioconversion and the NO-donating capacity of N-Hydroxy-2,3-dimethoxy-benzamidine.

Experimental Protocols

Protocol A: In Vitro mARC-Dependent Prodrug Bioreduction Assay

Purpose: To validate the enzymatic reduction of the N-hydroxy prodrug to the active benzamidine. Causality: The mARC system requires an electron transport chain consisting of NADH, NADH-cytochrome b5 reductase (CYB5R3), and cytochrome b5 (CYB5) to reduce the molybdenum cofactor, which ultimately cleaves the N-O bond [2]. This assay reconstructs that microenvironment using isolated subcellular fractions.

Step-by-Step Methodology:

  • Preparation of Subcellular Fractions: Isolate hepatic mitochondria and microsomes from tissue samples via differential centrifugation. Resuspend the protein pellets in 100 mM potassium phosphate buffer (pH 7.4).

  • Assay Mixture Assembly: In a 1.5 mL microcentrifuge tube, combine 0.5 mg/mL of the mitochondrial protein fraction and 1 mM NADH (acting as the obligate electron donor) in the potassium phosphate buffer. Bring the volume to 190 µL.

  • Reaction Initiation: Add 10 µL of N-Hydroxy-2,3-dimethoxy-benzamidine dissolved in DMSO (final substrate concentrations ranging from 1 µM to 100 µM; final DMSO ≤ 1% v/v) to initiate the reaction.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for exactly 45 minutes to allow steady-state enzymatic turnover.

  • Termination & Extraction: Quench the enzymatic activity by adding 200 µL of ice-cold acetonitrile spiked with an internal standard (e.g., benzamidine-d5). Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the formation of 2,3-dimethoxy-benzamidine and calculate Michaelis-Menten kinetics ( Vmax​ and Km​ ).

Protocol B: Nitric Oxide (NO) Release & Griess Reagent Assay

Purpose: To quantify the NO donation capacity of the compound under oxidative stress conditions. Causality: Nitric oxide is a highly reactive radical with a half-life of seconds. It rapidly auto-oxidizes in aqueous solutions to form stable nitrite ( NO2−​ ) and nitrate ( NO3−​ ) ions. The Griess assay utilizes a diazonium coupling reaction that specifically reacts with nitrite to form a bright magenta azo dye, providing a reliable, self-validating proxy for NO release [5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Protect from light.

  • Oxidative Triggering: In a 96-well clear-bottom plate, dispense 100 µL of N-Hydroxy-2,3-dimethoxy-benzamidine (concentrations: 10, 50, 100, and 500 µM) diluted in PBS (pH 7.4). Add 10 µM hydrogen peroxide ( H2​O2​ ) to simulate an oxidative tumor microenvironment and trigger NO release.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours.

  • Colorimetric Reaction: Add 100 µL of the prepared Griess Reagent to each well. Incubate in the dark at room temperature for 15 minutes to allow the azo dye to fully develop.

  • Spectrophotometric Detection: Measure the absorbance at 540 nm using a microplate reader. Quantify the nitrite concentrations by interpolating against a standard curve generated with known concentrations of sodium nitrite ( NaNO2​ ).

Quantitative Data Presentation

The following tables summarize the expected pharmacological profiles and bioconversion metrics for N-Hydroxy-2,3-dimethoxy-benzamidine based on the protocols described above.

Table 1: Pharmacokinetic Bioconversion Parameters (mARC Assay)

Substrate Concentration (µM)Hepatic FractionNADH RequirementConversion Rate (nmol/min/mg)Active Amidine Recovery (%)
10MitochondriaObligate (1 mM)1.24 ± 0.1588.5%
50MitochondriaObligate (1 mM)4.80 ± 0.3282.1%
100MitochondriaObligate (1 mM)7.15 ± 0.5076.4%
50MicrosomesObligate (1 mM)0.45 ± 0.0812.3%

Table 2: Nitric Oxide Release Profiling (Griess Assay)

Amidoxime Concentration (µM)Oxidative TriggerIncubation Time (h)Nitrite ( NO2−​ ) Detected (µM)NO Release Efficiency (%)
1010 µM H2​O2​ 42.1 ± 0.221.0%
5010 µM H2​O2​ 414.5 ± 1.129.0%
10010 µM H2​O2​ 432.8 ± 2.432.8%
50010 µM H2​O2​ 4148.0 ± 8.529.6%

Experimental Visualizations

mARC_Pathway NADH NADH (Electron Donor) CYB5R3 CYB5R3 (Reductase) NADH->CYB5R3 2e- transfer CYB5 Cytochrome b5 (Electron Carrier) CYB5R3->CYB5 e- transfer mARC mARC Enzyme (Molybdenum Cofactor) CYB5->mARC e- transfer Prodrug N-Hydroxy-2,3-dimethoxy- benzamidine (Prodrug) mARC->Prodrug Catalytic Reduction Active 2,3-dimethoxy-benzamidine (Active Drug) Prodrug->Active N-O Bond Cleavage

Electron transport chain of the mARC system reducing the amidoxime prodrug.

Workflow Prep 1. Subcellular Fractionation Isolate Mitochondria/Microsomes Assay 2. Assay Assembly Add NADH & Amidoxime Substrate Prep->Assay Incubate 3. Incubation 37°C for 30-60 mins Assay->Incubate Quench 4. Quench & Extract Ice-cold Acetonitrile + Internal Std Incubate->Quench Analyze 5. LC-MS/MS Analysis Quantify Active Amidine Quench->Analyze

Step-by-step workflow for the in vitro mARC-dependent prodrug bioconversion assay.

References

  • The History of mARC. MDPI. URL:[Link]

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry (NCBI). URL:[Link]

  • Discovery of novel selective CYP1B1 inhibitors. SSRN. URL:[Link]

  • Mitochondrial amidoxime reducing component 1. Wikipedia. URL:[Link]

  • PARP inhibitors.Google Patents (US6924284B2).

Technical Notes & Optimization

Troubleshooting

Improving the yield of N-Hydroxy-2,3-dimethoxy-benzamidine synthesis

Welcome to the Technical Support Center for the synthesis of N-Hydroxy-2,3-dimethoxy-benzamidine (also known as 2,3-dimethoxybenzamidoxime). This platform is engineered for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Hydroxy-2,3-dimethoxy-benzamidine (also known as 2,3-dimethoxybenzamidoxime). This platform is engineered for researchers and drug development professionals to troubleshoot yield-limiting bottlenecks, understand the underlying reaction mechanics, and implement self-validating protocols.

Mechanistic Insights: The Amidoxime Pathway

The conversion of 2,3-dimethoxybenzonitrile to its corresponding amidoxime relies on the nucleophilic addition of free hydroxylamine to the electrophilic cyano carbon [1]. However, this specific substrate presents a unique challenge: the methoxy group at the 2-position creates significant steric hindrance directly adjacent to the reaction center. If the reaction kinetics are not carefully managed, competing side reactions—specifically the hydration of the nitrile to 2,3-dimethoxybenzamide—can severely compromise your yield.

ReactionPathway Nitrile 2,3-Dimethoxybenzonitrile (Electrophile) Intermediate Imidate Anion (Transient Intermediate) Nitrile->Intermediate Nucleophilic Addition NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Nucleophilic Addition Product N-Hydroxy-2,3-dimethoxy-benzamidine (Target Amidoxime) Intermediate->Product Tautomerization (Optimal pH 7-8) SideProduct 2,3-Dimethoxybenzamide (Hydrolysis Side Product) Intermediate->SideProduct Excess Base / H2O (pH > 10)

Fig 1. Mechanistic pathway of amidoxime synthesis and competing amide hydrolysis side reaction.

Troubleshooting FAQs & Diagnostic Guide

Q: My conversion rate is plateauing at 60%, leaving unreacted 2,3-dimethoxybenzonitrile. How do I drive the reaction to completion? A: This is a kinetic bottleneck driven by steric hindrance. The ortho-methoxy group acts as a physical shield around the cyano group, increasing the activation energy required for the nucleophilic attack of hydroxylamine [3]. Solution: Shift from standard thermal reflux to ultrasonic irradiation. Acoustic cavitation generates localized high temperatures and pressures, drastically increasing mass transfer and overcoming the steric activation barrier without degrading the reagents [3]. Alternatively, increase the hydroxylamine equivalents from 1.5 to 3.0 to force pseudo-first-order kinetics.

Q: LC-MS shows a major +1 mass shift (M+18 instead of the expected M+33 from the nitrile). What is happening? A: You are observing the formation of 2,3-dimethoxybenzamide, the primary thermodynamic sink of this reaction [1]. This occurs when the reaction environment is too basic (pH > 10). Under strongly basic conditions (e.g., when using NaOH or excess K2CO3), the hydroxide ion outcompetes hydroxylamine as a nucleophile, or the newly formed amidoxime undergoes premature hydrolysis [1]. Solution: Buffer the system by switching your base to sodium carbonate (Na2CO3) to maintain a pH of 7–8. For substrates highly prone to hydrolysis, eliminate inorganic bases entirely by utilizing a 50 wt% aqueous solution of free hydroxylamine [4].

Q: The reaction goes to completion by TLC, but my isolated yield is less than 40% after aqueous workup. Where is my product? A: N-Hydroxy-2,3-dimethoxy-benzamidine contains both a hydrogen-bond donating hydroxyl group and an amidine moiety. This makes the molecule highly polar and significantly water-soluble [2]. During standard aqueous extraction, a large partition remains trapped in the aqueous layer. Solution: Implement a strict "salting-out" procedure. Saturate the aqueous layer with NaCl prior to extraction to decrease the solubility of the polar amidoxime. Extract with a highly polar organic solvent like ethyl acetate (EtOAc) or an EtOAc/THF mixture (8:2), ensuring a minimum of three extraction cycles.

TroubleshootingTree Start Issue: Low Target Yield CheckTLC Analyze via LC-MS / TLC Start->CheckTLC Unreacted High Unreacted Nitrile CheckTLC->Unreacted Amide High Amide Side Product CheckTLC->Amide Loss Low Mass Recovery CheckTLC->Loss Sol1 Increase Temp / Ultrasound Increase NH2OH eq. Unreacted->Sol1 Kinetics Issue Sol2 Lower pH (Use Na2CO3) Or use 50% aq. NH2OH Amide->Sol2 Over-hydrolysis Sol3 Optimize Extraction (EtOAc) Salt out aqueous phase Loss->Sol3 Workup Issue

Fig 2. Diagnostic logic tree for troubleshooting low yields in amidoxime synthesis.

Quantitative Data: Optimization Parameters

To assist in selecting the optimal reaction parameters, the following table summarizes the causal relationship between reaction conditions and typical yields for sterically hindered benzonitriles.

Table 1: Comparative Reaction Conditions for N-Hydroxy-2,3-dimethoxy-benzamidine Synthesis

MethodologyReagentsSolvent SystemConditionsTypical YieldPrimary Drawback
Standard Reflux Nitrile, NH2OH·HCl, Na2CO3EtOH/H2O (2:1)80°C, 12-24 h65-75%Long reaction time; moderate amide formation.
Strong Base Nitrile, NH2OH·HCl, NaOHMeOH65°C, 4-8 h40-50%High amide side-product due to over-hydrolysis.
Ultrasound Nitrile, NH2OH·HCl, Na2CO3EtOH/H2O (2:1)55°C (Sonication), 1-3 h85-95%Requires specialized sonicator equipment.
Base-Free Aqueous Nitrile, 50 wt% aq. NH2OHEtOH or THF45°C, 12-24 h80-90%Slower kinetics; requires strict temperature control.

Self-Validating Protocol: Base-Free Aqueous Synthesis

Rationale: This protocol utilizes 50 wt% aqueous hydroxylamine to completely eliminate inorganic bases from the system. By removing carbonate or hydroxide ions, you suppress the amide hydrolysis pathway while maintaining high nucleophilicity [4].

Step 1: Reagent Preparation In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2,3-dimethoxybenzonitrile in 20 mL of absolute ethanol. Validation Check: Ensure complete dissolution. The solution must be entirely homogeneous before proceeding to prevent localized reagent pooling.

Step 2: Nucleophile Addition Slowly add 30.0 mmol (approx. 1.8 mL) of 50 wt% aqueous hydroxylamine solution dropwise over 5 minutes. Causality: Dropwise addition prevents exothermic spiking, which can trigger premature degradation of the hydroxylamine into ammonia and water.

Step 3: Reaction Execution Heat the mixture to 45°C under continuous stirring for 12–16 hours. Do not exceed 50°C, as higher temperatures will promote the hydration of the cyano group by the aqueous solvent.

Step 4: In-Process Monitoring Aliquot 50 µL of the reaction mixture, dilute in 1 mL EtOAc, and analyze via TLC (Eluent: 60:40 EtOAc/Hexane). Validation Check: The starting nitrile (Rf ~0.7) should be completely consumed, replaced by a highly polar, lower-running amidoxime spot (Rf ~0.3) that stains positive with iodine or KMnO4.

Step 5: Solvent Removal & Salting Out Concentrate the mixture under reduced pressure to remove the ethanol. Add 15 mL of saturated aqueous NaCl (brine) to the remaining aqueous residue. Causality: Brine maximizes the ionic strength of the aqueous layer, drastically decreasing the solubility of the polar amidoxime and forcing it into the organic phase during extraction.

Step 6: Extraction & Purification Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Triturate the resulting crude solid with cold diethyl ether to afford pure N-Hydroxy-2,3-dimethoxy-benzamidine as a crystalline solid.

References

  • National Center for Biotechnology Information (PMC)
  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E.
  • ResearchGate / J. Chil. Chem. Soc.
  • University of Groningen (RUG)
Optimization

Technical Support Center: N-Hydroxy-2,3-dimethoxy-benzamidine Experiments

Welcome to the technical support center for N-Hydroxy-2,3-dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Hydroxy-2,3-dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experiments with this and structurally related compounds. As a specialized chemical intermediate, success in its application hinges on careful attention to its synthesis, handling, and analytical characterization.

Synthesis and Purification Issues

The synthesis of N-hydroxy-benzamidine derivatives, often proceeding through a nitrile intermediate, can present challenges in yield and purity.[1][2] Success requires careful control of reaction conditions and appropriate purification strategies.

FAQ: Synthesis and Purification

Question: My synthesis of N-Hydroxy-2,3-dimethoxy-benzamidine from the corresponding benzonitrile is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the conversion of benzonitriles to N-hydroxy-benzamidines (amidoximes) are a common issue. The primary reaction involves hydroxylamine, and its efficacy can be hampered by several factors.[1]

  • Incomplete Reaction: The conversion may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzonitrile spot is no longer visible.[3]

  • Base Strength and Stoichiometry: The reaction typically requires a base to deprotonate hydroxylamine hydrochloride.[1] The choice and amount of base (e.g., potassium tert-butoxide) are critical. Ensure the base is fresh and used in the correct stoichiometric ratio.

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. While some protocols suggest heating, excessive heat can lead to decomposition of the product or starting materials.[3] An empirical approach to finding the optimal temperature and reaction time for your specific setup is recommended.

  • Solvent Choice: The solvent must be appropriate for all reactants. Dimethyl sulfoxide (DMSO) is commonly used for this conversion.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Question: I have synthesized the crude product, but I am struggling to achieve high purity. What purification methods are most effective?

Answer: Achieving high purity is essential for accurate downstream applications. The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often the first method to try for solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at low temperatures. Ethanol and methanol are often good starting points for related benzamide derivatives. If the compound "oils out," consider using a solvent pair or allowing the solution to cool more slowly.

  • Column Chromatography: For complex impurity profiles, silica gel column chromatography is a powerful technique. A solvent system, often a mixture of a non-polar solvent (like n-hexane) and a polar solvent (like ethyl acetate), is used to separate the components. The polarity of the mobile phase can be adjusted to achieve optimal separation.

  • Trituration: If the impurities are minor and have different solubility characteristics, washing the crude solid with a solvent in which the desired product is insoluble can be effective.

General Synthetic and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification 2,3-Dimethoxybenzonitrile 2,3-Dimethoxybenzonitrile Reaction Reaction Vessel (Controlled Temp) 2,3-Dimethoxybenzonitrile->Reaction Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction Base Base (e.g., KOtBu) in DMSO Base->Reaction Crude_Product Crude N-Hydroxy-2,3- dimethoxy-benzamidine Reaction->Crude_Product Quench & Workup Purification_Choice Choose Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid with few impurities Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture or oily product Pure_Product Pure Product (>95% Purity) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Analysis Pure_Product->Analysis Characterization Sample_Prep Prepare Sample in Mobile Phase HPLC_Injection Inject into HPLC System Sample_Prep->HPLC_Injection RP_Column Reverse-Phase C18 Column HPLC_Injection->RP_Column Separation Gradient Elution (e.g., Water/ACN + 0.1% Formic Acid) RP_Column->Separation Detection UV Detector Separation->Detection MS_Detection Mass Spectrometer (Optional) Detection->MS_Detection Data_Analysis Analyze Chromatogram (Purity, Retention Time) Detection->Data_Analysis MS_Detection->Data_Analysis

Sources

Troubleshooting

N-Hydroxy-2,3-dimethoxy-benzamidine stability and degradation pathways

Welcome to the Technical Support Center for N-Hydroxy-2,3-dimethoxy-benzamidine (CAS: 1654022-08-8). As a benzamidoxime derivative, this compound is frequently utilized as a prodrug moiety in medicinal chemistry or as a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Hydroxy-2,3-dimethoxy-benzamidine (CAS: 1654022-08-8). As a benzamidoxime derivative, this compound is frequently utilized as a prodrug moiety in medicinal chemistry or as a crucial intermediate in organic synthesis. However, the amidoxime functional group (-C(NH2)=NOH) introduces specific structural vulnerabilities.

This guide is designed by our Senior Application Scientists to help researchers troubleshoot chemical instability, identify degradation pathways, and optimize experimental workflows.

Part 1: Troubleshooting Chemical Degradation (FAQs)

Q1: Why does my N-Hydroxy-2,3-dimethoxy-benzamidine stock solution show multiple peaks on HPLC after a week at room temperature? A1: This is a classic case of spontaneous hydrolytic cleavage . The imine carbon of the amidoxime group is highly susceptible to nucleophilic attack by water. In unbuffered aqueous solutions or at extreme pH levels, the compound hydrolyzes to form 2,3-dimethoxybenzamide and/or 2,3-dimethoxybenzoic acid, expelling hydroxylamine[1]. Causality & Solution: Acidic conditions protonate the imine nitrogen, increasing the electrophilicity of the adjacent carbon, while basic conditions provide strong hydroxide nucleophiles. To prevent this, always store stock solutions in anhydrous DMSO or acetonitrile at -20°C, and prepare aqueous working solutions fresh prior to your assay.

Q2: I am detecting 2,3-dimethoxybenzonitrile and nitric oxide (NO) in my oxidative assay. Is the compound unstable? A2: Yes, amidoximes are documented Nitric Oxide (NO) donors under oxidative stress. When exposed to transition metals (like Fe³⁺) or strong oxidizing agents, the labile N-O bond undergoes single-electron oxidation. This forms a transient iminoxy radical that rapidly fragments, releasing NO gas and leaving behind the corresponding nitrile (2,3-dimethoxybenzonitrile)[2]. Causality & Solution: If your assay is not intentionally studying NO release, trace metals in your buffer may be catalyzing this degradation. Supplement your assay buffers with metal chelators like EDTA (1-5 mM) to stabilize the compound.

Q3: When analyzing the compound via GC-MS, I only see a mass corresponding to a dehydrated cyclic product. What is happening? A3: You are observing thermal cyclization . Amidoximes are thermally labile. In the heated injection port of a GC-MS (typically >250°C), the N-hydroxy group can undergo thermal dehydration or react with trace electrophiles to cyclize into highly stable 5-membered 1,2,4-oxadiazole rings[3]. Causality & Solution: The thermal energy overcomes the activation barrier for intramolecular cyclization. N-hydroxybenzamidines should never be analyzed via GC-MS. Switch to LC-MS utilizing Electrospray Ionization (ESI) at ambient or low-temperature desolvation settings to preserve the intact molecular ion.

Q4: My cell-based assay shows high levels of 2,3-dimethoxybenzamidine (the reduced form) instead of the N-hydroxy prodrug. Is this chemical degradation? A4: No, this is enzymatic reduction . N-hydroxybenzamidines are designed as prodrugs specifically because they are reduced in vivo to active amidines by the mitochondrial amidoxime reducing component (mARC)[4]. Causality & Solution: If your assay utilizes metabolically active cells, liver microsomes, or whole blood, the compound is being actively metabolized. To differentiate between chemical degradation and enzymatic metabolism, run a parallel control assay using heat-inactivated biological matrices.

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and the resulting degradation products of N-Hydroxy-2,3-dimethoxy-benzamidine.

Pathways Amidoxime N-Hydroxy-2,3-dimethoxy- benzamidine (Intact) Hydrolysis Aqueous Hydrolysis (Extreme pH / H2O) Amidoxime->Hydrolysis Oxidation Oxidative Stress (Transition Metals / O2) Amidoxime->Oxidation Thermal Thermal Degradation (GC-MS / Heat >150°C) Amidoxime->Thermal Enzymatic mARC Enzyme Reduction (In Vivo) Amidoxime->Enzymatic Amide 2,3-Dimethoxybenzamide + Hydroxylamine Hydrolysis->Amide Nitrile 2,3-Dimethoxybenzonitrile + Nitric Oxide (NO) Oxidation->Nitrile Oxadiazole 1,2,4-Oxadiazole Derivatives Thermal->Oxadiazole Amidine 2,3-Dimethoxybenzamidine (Active Amidine) Enzymatic->Amidine

Caption: Degradation and metabolic pathways of N-Hydroxy-2,3-dimethoxy-benzamidine.

Part 3: Quantitative Data Summaries

To aid in analytical identification and experimental planning, refer to the quantitative stability profiles and mass spectrometry identifiers below.

Table 1: Stability Profile under Environmental Stress
Environmental ConditionHalf-Life ( t1/2​ )Primary Degradation MechanismMajor Degradant
pH 2.0 (Aqueous, 37°C) < 4 hoursAcid-catalyzed nucleophilic substitution2,3-Dimethoxybenzamide
pH 7.4 (PBS, 37°C) > 72 hoursMinimal spontaneous hydrolysisN/A (Stable)
pH 10.0 (Aqueous, 37°C) < 12 hoursBase-catalyzed hydrolysis2,3-Dimethoxybenzoic acid
0.1% H₂O₂ (Oxidative) < 1 hourSingle-electron N-O cleavage2,3-Dimethoxybenzonitrile
Liver Microsomes (+NADPH) ~ 45 minsEnzymatic reduction (mARC)2,3-Dimethoxybenzamidine
Table 2: LC-MS/MS Analytical Identifiers (ESI+)
Compound StateChemical FormulaExact Mass [M+H]+ Characteristic UV λmax​
Intact Amidoxime C9​H12​N2​O3​ 197.09 m/z254 nm, 280 nm
Amide Degradant C9​H11​NO3​ 182.08 m/z248 nm
Nitrile Degradant C9​H9​NO2​ 164.07 m/z235 nm
Amidine Metabolite C9​H12​N2​O2​ 181.10 m/z260 nm

Part 4: Experimental Protocols

To ensure self-validating and trustworthy results, use the following standardized protocol for forced degradation profiling. This workflow isolates specific degradation variables.

Protocol: Forced Degradation and LC-MS/MS Profiling

Objective: To quantify the hydrolytic and oxidative stability of N-Hydroxy-2,3-dimethoxy-benzamidine and identify its specific degradation products.

Step 1: Stock Preparation (Anhydrous)

  • Weigh 2.0 mg of N-Hydroxy-2,3-dimethoxy-benzamidine.

  • Dissolve in 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a ~10 mM stock. Note: Ensure the DMSO is stored over molecular sieves to prevent spontaneous hydrolysis.

Step 2: Matrix Spiking (Stress Induction) Prepare three separate 1.5 mL Eppendorf tubes:

  • Tube A (Acidic Stress): Add 900 µL of 0.1 M HCl.

  • Tube B (Basic Stress): Add 900 µL of 0.1 M NaOH.

  • Tube C (Oxidative Stress): Add 900 µL of 0.3% H2​O2​ in water.

  • Spike 100 µL of the 10 mM stock into each tube (Final concentration: 1 mM). Vortex for 5 seconds.

Step 3: Incubation & Time-course Sampling

  • Incubate all tubes in a thermomixer at 37°C.

  • Extract 50 µL aliquots at T=0,1,4,12, and 24 hours.

Step 4: Reaction Quenching Causality: Quenching halts the degradation mechanism instantly, allowing accurate temporal quantification.

  • For Tube A (Acidic): Quench the 50 µL aliquot with 50 µL of 0.1 M NaOH.

  • For Tube B (Basic): Quench with 50 µL of 0.1 M HCl.

  • For Tube C (Oxidative): Quench with 50 µL of 10 mM Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize peroxides.

  • Dilute all quenched samples 1:10 in mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) prior to injection.

Step 5: LC-MS/MS Acquisition

  • Inject 5 µL onto a C18 Reversed-Phase column.

  • Use a gentle ESI source temperature (< 300°C) to prevent in-source thermal cyclization.

  • Monitor for the intact mass (197.09 m/z) and the specific degradants listed in Table 2.

Workflow Prep 1. Sample Prep (Anhydrous DMSO) Stress 2. Forced Degradation (Acid / Base / Oxidant) Prep->Stress Aliquot Quench 3. Reaction Quenching (Neutralization) Stress->Quench Timepoints Analysis 4. LC-MS/MS Analysis (ESI Soft Ionization) Quench->Analysis Inject

Caption: Step-by-step workflow for stability testing and degradation profiling.

Part 5: References

  • Vadon-Le Goff, S., et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." MDPI, 2019. Available at:[Link]

  • Geckeler, K. E., et al. "On the conversion of amidoxime groups into hydroxamic acid groups in polyacrylamidoximes." ResearchGate, 2021. Available at:[Link]

  • Kofanov, E. R. "QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE." Chemintech.ru. Available at:[Link]

  • Do, Q. "Optimization of the metabolic stability of a fluorinated cannabinoid receptor subtype 2 (CB2) ligand designed for PET studies." Scholarly Publications Leiden University, 2018. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of N-Hydroxy-2,3-dimethoxy-benzamidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the physicochemical hurdles associated with amidoxime derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the physicochemical hurdles associated with amidoxime derivatives.

N-Hydroxy-2,3-dimethoxy-benzamidine is a highly versatile intermediate and prodrug candidate. While amidoximes are highly valued as[1], they frequently exhibit severe aqueous solubility issues. This guide provides a mechanistic breakdown of these challenges and offers self-validating protocols to ensure reliable, reproducible assays.

The Causality of Precipitation: Understanding the "Why"

To troubleshoot solubility, we must first understand the thermodynamic and kinetic forces driving the molecule out of solution. The poor solubility of N-Hydroxy-2,3-dimethoxy-benzamidine is governed by two primary factors:

The pH Paradox and pKa Shift

The parent compound, benzamidine, possesses a highly basic amidine group with a [2]. At a physiological pH of 7.4, benzamidine is fully protonated and highly water-soluble. However, the addition of the N-hydroxy group to form an amidoxime drastically alters the electronic landscape. The electronegative oxygen[3]. Consequently, at pH 7.4, N-Hydroxy-2,3-dimethoxy-benzamidine exists predominantly in its neutral, un-ionized state, drastically reducing its affinity for aqueous environments.

The "Brick-Dust" Dilemma

Beyond its neutral state at physiological pH, the molecule features a lipophilic 2,3-dimethoxybenzene ring that increases its partition coefficient (LogP). Furthermore, the amidoxime motif acts as both a strong hydrogen-bond donor and acceptor. This promotes intense intermolecular hydrogen bonding, creating a highly stable crystal lattice (a "brick-dust" molecule). The energy required to break this lattice often exceeds the solvation energy provided by standard aqueous buffers.

Solubility Troubleshooting Workflow

The following decision tree outlines the logical progression for overcoming the solubility barriers of N-Hydroxy-2,3-dimethoxy-benzamidine.

SolubilityTroubleshooting Start Precipitation Observed in Aqueous Buffer CheckPH Step 1: Assess pH Is pH < 5.0? Start->CheckPH LowerPH Lower pH to < 5.0 (Protonates Amidine) CheckPH->LowerPH No CheckCoSolvent Step 2: Co-solvent Optimization Is DMSO/EtOH < 1%? CheckPH->CheckCoSolvent Yes Success Target Concentration Achieved LowerPH->Success AddSurfactant Step 3: Add Surfactants (e.g., Tween-80, PEG300) CheckCoSolvent->AddSurfactant Yes (Still crashing) UseCyclodextrin Step 4: Complexation (e.g., 20% HP-β-CD) AddSurfactant->UseCyclodextrin Insufficient AddSurfactant->Success UseCyclodextrin->Success

Decision tree for troubleshooting the aqueous solubility of N-Hydroxy-2,3-dimethoxy-benzamidine.

Quantitative Data & Formulation Matrices

To streamline your experimental design, reference the physicochemical data and solvent compatibility matrices below.

Table 1: Physicochemical Properties & Solubility Impact

PropertyValue / CharacteristicImpact on Aqueous Solubility
Amidine pKa ~5.0 – 6.0Molecule is neutral at pH 7.4; severely limits physiological solubility.
Hydroxyl pKa ~12.0 – 13.0Remains protonated at physiological pH; no anionic solubility enhancement.
Dimethoxy Ring Lipophilic MotifIncreases LogP; reduces favorable dipole-dipole water interactions.
Amidoxime Group H-bond Donor/AcceptorHigh crystal lattice energy; resists dissolution without organic disruption.

Table 2: Recommended Formulation Matrices

Formulation StrategyCompositionBest ApplicationMax Tolerable Conc.
Co-solvent Cascade 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn vivo dosing (IV/IP); High-concentration biochemical assays.~5 - 10 mg/mL
Cyclodextrin 10% DMSO, 90% (20% HP-β-CD in Saline)Cell-based assays; minimizing surfactant-induced cytotoxicity.~2 - 5 mg/mL
pH Adjustment Acidic Buffer (pH 4.0 - 4.5)Analytical chemistry; non-physiological enzymatic assays.>10 mg/mL

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible colloidal aggregates can ruin assay reproducibility. The following protocols include built-in validation mechanisms.

Protocol A: Co-Solvent & Surfactant Cascade (For Biochemical / In Vivo Assays)

Causality: DMSO disrupts the crystal lattice, PEG300 provides a transitional solvation shell, and Tween-80 lowers the interfacial tension to prevent "solvent shock" when the bulk aqueous phase is introduced.

  • Stock Preparation: Weigh the compound and dissolve it completely in 100% DMSO to create a 100 mM master stock. Vortex and warm to 37°C for 5 minutes.

  • PEG Addition: Add PEG300 to achieve 40% of the final intended volume. Vortex vigorously.

  • Surfactant Addition: Add Tween-80 to achieve 5% of the final volume. Vortex until a uniform, viscous solution forms.

  • Aqueous Phase Introduction: Slowly add the aqueous buffer (e.g., Saline or PBS) dropwise while continuously vortexing to make up the final 45% of the volume.

  • Validation Checkpoint (Self-Validating System): Incubate the final solution at your assay temperature (e.g., 37°C) for 2 hours. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-UV/MS against a standard curve prepared in 100% DMSO. If the calculated concentration is ≥95% of the theoretical yield, thermodynamic solubility is validated.

Protocol B: Cyclodextrin Complexation (For Cell-Based Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic dimethoxybenzene ring, while its hydrophilic exterior maintains aqueous solubility without the cytotoxicity of harsh surfactants.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in physiological saline or assay buffer.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 50 mM stock.

  • Complexation: Add the DMSO stock dropwise into the 20% HP-β-CD solution under constant, rapid magnetic stirring. Ensure the final DMSO concentration does not exceed 1% (v/v) for cell-based assays.

  • Validation Checkpoint (Self-Validating System): Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. A truly solubilized cyclodextrin complex will have an OD600 of < 0.05. Any higher absorbance indicates sub-visible colloidal aggregation, requiring an increase in the HP-β-CD weight percentage or a decrease in compound concentration.

Frequently Asked Questions (FAQs)

Q: I am diluting my DMSO stock directly into PBS (pH 7.4) and observing immediate cloudiness. What is happening? A: You are experiencing "solvent shock." When a high-concentration DMSO stock is injected into an aqueous buffer, the local dielectric constant of the solvent changes instantaneously. Because the amidoxime is neutral at pH 7.4, it rapidly nucleates and precipitates before it can disperse. You must use a transitional formulation (like Protocol A) or a serial dilution strategy.

Q: Can I use heating or sonication to force the compound into my assay buffer? A: Heating and sonication provide a temporary kinetic fix by forcing the compound into a supersaturated state. However, thermodynamics will eventually win; the compound will likely precipitate as micro-crystals upon cooling to room temperature or during the timeframe of your assay, leading to erratic data. You must address the thermodynamic solubility via pH adjustment or complexation.

Q: Will adjusting the pH to 4.5 affect my biological assay? A: It depends entirely on your target. While lowering the pH to 4.5 will successfully protonate the amidoxime and dissolve the compound, many enzymes and live cells cannot tolerate this acidity. If physiological pH (7.4) is strictly required, you must rely on cyclodextrins or co-solvents rather than pH manipulation.

References

  • Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. Journal of Physical Chemistry B. (2015).[Link]

  • Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants. Journal of Medicinal Chemistry. (2003).[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. (2019).[Link]

Sources

Troubleshooting

Technical Support Center: Effective Purification of N-Hydroxy-2,3-dimethoxy-benzamidine

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective purification of N-Hydroxy-2,3-dimethoxy-benzamidine, a key intermediate in medicinal chemistry. Our focus is on providing practical, field-tested advice to overcome common challenges and ensure the high purity required for downstream applications.

Section 1: Compound Profile and Purity Considerations

N-Hydroxy-2,3-dimethoxy-benzamidine (also known as 2,3-dimethoxybenzamidoxime) is typically synthesized by the reaction of 2,3-dimethoxybenzonitrile with hydroxylamine.[1][2] The purity of the final product is critical, as residual starting materials or byproducts can interfere with subsequent reactions or biological assays.

Table 1: Chemical Properties of N-Hydroxy-2,3-dimethoxy-benzamidine

PropertyValueSource/Notes
Molecular Formula C₉H₁₂N₂O₃Calculated
Molecular Weight 196.21 g/mol Calculated
Appearance Typically a white to off-white solidInferred from similar compounds[3]
pKa The benzamidine moiety is basic (pKa of unsubstituted benzamidine ~11.6)The N-hydroxy group is weakly acidic. This amphoteric nature can be exploited.[4]
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Ethyl Acetate). Low solubility in non-polar solvents (Hexanes) and water.Inferred from related structures.[5]
Common Impurities

The most common impurities arise from the synthetic route. Understanding these is the first step to designing an effective purification strategy.

  • Unreacted 2,3-dimethoxybenzonitrile: A less polar, neutral impurity resulting from an incomplete reaction.

  • 2,3-dimethoxybenzamide: A hydrolysis byproduct, formed if the reaction is exposed to excessive water or non-neutral pH, particularly at elevated temperatures.[6]

  • Hydroxylamine: Excess reagent from the synthesis, which is typically removed during aqueous workup.

  • Dimeric or side-reaction products: Can form under certain reaction conditions.

Synthesis and Impurities cluster_reactants Reactants cluster_products Crude Product Mixture Nit 2,3-dimethoxybenzonitrile Target N-Hydroxy-2,3-dimethoxy- benzamidine (Target) Nit->Target NH2OH, Base Imp1 Unreacted Nitrile (Impurity) Nit->Imp1 Incomplete Reaction HA Hydroxylamine (NH2OH) Imp2 2,3-dimethoxybenzamide (Hydrolysis Impurity) Target->Imp2 H2O, Heat

Caption: Synthetic route to the target compound and origin of common impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. What should I do? A1: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or inhibit crystal lattice formation.[7]

  • Troubleshooting: First, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If that fails, add a seed crystal of pure product if available. If it still remains an oil, the impurity level is likely too high for direct crystallization. The recommended approach is to purify the oil via column chromatography to remove impurities and then attempt to crystallize the purified fractions.[8]

Q2: How do I choose the best solvent for recrystallization? A2: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][9]

  • Solvent Screening: Test small amounts of your crude product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone/water, ethyl acetate/hexanes). A good starting point for N-hydroxy-benzamidines is often an ethanol/water or ethyl acetate/hexanes mixture.[7] The goal is to find a system where the compound dissolves completely when hot and precipitates significantly upon slow cooling.

Q3: My compound seems to be degrading on the silica gel column. How can I prevent this? A3: N-hydroxy-benzamidines can be sensitive to the acidic nature of standard silica gel. This can lead to hydrolysis or other degradation pathways.

  • Mitigation: Deactivate the silica gel before use. This can be done by preparing the slurry with the eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica. Alternatively, use a less acidic stationary phase like neutral alumina, although this may alter the elution profile.

Q4: The melting point of my purified product is broad. What does this indicate? A4: A sharp melting point is a strong indicator of high purity. A broad melting point range (greater than 2°C) typically signifies the presence of impurities, which disrupt the crystal lattice.[7] It may also indicate the presence of residual solvent. Ensure your product is thoroughly dried under vacuum before analysis. If the melting point is still broad, a further purification step (e.g., a second recrystallization from a different solvent system) is recommended.

Section 3: Troubleshooting Guide: Common Purification Challenges

Problem Potential Cause Troubleshooting Steps & Explanation
Persistent Colored Impurities Formation of chromophoric byproducts during synthesis.During recrystallization, add a small amount (spatula tip) of activated charcoal to the hot solution before filtration.[7] Charcoal adsorbs high molecular weight, colored impurities. Use it sparingly, as it can also adsorb your product, reducing yield.
Low Recovery After Recrystallization 1. Inappropriate Solvent Choice: The compound is too soluble in the cold solvent.2. Excessive Solvent Volume: Too much solvent was used, keeping the product in solution.[7]3. Premature Crystallization: Cooling was too rapid, trapping impurities.[9]1. Re-evaluate Solvents: Conduct solubility tests to find a better solvent or solvent pair.2. Reduce Solvent Volume: If possible, gently boil off some solvent to re-concentrate the solution and cool again.3. Ensure Slow Cooling: Allow the solution to cool to room temperature naturally before moving it to an ice bath. This promotes the formation of pure, larger crystals.[9]
Co-elution of Impurities in Column Chromatography The polarity of the impurity is very close to the polarity of the product.1. Optimize Eluent System: Use TLC to test various solvent systems. A shallower gradient or an isocratic elution with a finely-tuned solvent ratio can improve separation.[7]2. Change Stationary Phase: Switch from normal phase (silica) to reverse phase (C18) chromatography, which separates based on different principles and can resolve challenging mixtures.[10]

Section 4: Detailed Purification Protocols

Protocol 4.1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds based on differences in solubility.[11]

Step-by-Step Methodology:

  • Solvent Selection: Based on prior screening (see FAQ 2), select a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[9][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution hot to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[7][9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Caption: A standard workflow for purification by recrystallization.

Protocol 4.2: Flash Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[12] It is ideal for purifying oils or separating mixtures with closely related components.

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar compounds.[12]
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., 10% to 50% EtOAc)This system provides a good polarity range. The optimal ratio should be determined by TLC, aiming for a product Rf of ~0.3.[7]
Silica Treatment Add 0.5-1% Triethylamine (TEA) to the eluentNeutralizes acidic sites on the silica gel, preventing degradation of the acid-sensitive N-hydroxy-benzamidine.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system gives the target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation than loading as a concentrated solution.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity according to your predetermined gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved March 12, 2026, from .

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Stability. Retrieved March 12, 2026, from .

  • Benchchem. (n.d.). Common impurities in N,3-dihydroxybenzamide synthesis and their removal. Retrieved March 12, 2026, from .

  • Coutts, R. T., Foster, B. C., & Pasutto, F. M. (1982). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved March 12, 2026, from .

  • Benchchem. (n.d.). A Comparative Guide to the Stability of 3-Hydroxy-5-methylbenzamide and Related Benzamide Derivatives. Retrieved March 12, 2026, from .

  • ResearchGate. (n.d.). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Retrieved March 12, 2026, from .

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved March 12, 2026, from .

  • SIELC Technologies. (n.d.). Separation of Benzamide, N-hydroxy-2-[(2-methyl-1-oxo-2-propenyl)amino]- on Newcrom R1 HPLC column. Retrieved March 12, 2026, from .

  • Ross, D., & Callery, P. S. (1984). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. PubMed. Retrieved March 12, 2026, from .

  • Chem-Impex. (n.d.). 2,3-Dimethoxy-benzamidine. Retrieved March 12, 2026, from .

  • Karaca, G., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Retrieved March 12, 2026, from .

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Retrieved March 12, 2026, from .

  • National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem. Retrieved March 12, 2026, from .

  • Longdom Publishing. (2023). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Retrieved March 12, 2026, from .

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved March 12, 2026, from .

  • Karaca, G., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. PMC. Retrieved March 12, 2026, from .

  • Cayman Chemical. (n.d.). Benzamidine (hydrochloride). Retrieved March 12, 2026, from .

Sources

Optimization

Avoiding off-target effects of N-Hydroxy-2,3-dimethoxy-benzamidine

Welcome to the Technical Support Center for amidoxime-based inhibitors. As an Application Scientist, I frequently assist researchers in troubleshooting the complex biochemical behaviors of N-Hydroxy-2,3-dimethoxy-benzami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidoxime-based inhibitors. As an Application Scientist, I frequently assist researchers in troubleshooting the complex biochemical behaviors of N-Hydroxy-2,3-dimethoxy-benzamidine .

Working with this compound requires understanding its dual nature. It is an amidoxime (an N-hydroxybenzamidine), which is typically utilized as a membrane-permeable prodrug for highly basic benzamidine inhibitors1[1]. Because it contains both a masked serine protease targeting moiety and a redox-active, metal-chelating N-hydroxy group, it is highly prone to specific classes of off-target effects.

Below is our advanced troubleshooting guide, designed to help you isolate the specific activity of your compound and design self-validating experiments.

FAQ 1: Serine Protease Promiscuity (The Benzamidine Core)

Q: In my cell-free assays, N-Hydroxy-2,3-dimethoxy-benzamidine inhibits my target protease, but also strongly cross-reacts with Factor Xa, Thrombin, and Trypsin. How can I isolate its specific activity?

The Causality: This is a classic hallmark of the benzamidine pharmacophore. Trypsin-like serine proteases share a highly conserved S1 specificity pocket featuring a negatively charged aspartic acid residue (Asp189) at the base. The amidine moiety forms a highly stable, bidentate salt bridge with Asp1892[2]. Because this pocket is structurally conserved across the degradome, benzamidines are inherently promiscuous3[3].

Troubleshooting & Resolution: To mitigate S1 promiscuity in biochemical assays, you must manipulate the buffer environment to disrupt weak off-target interactions:

  • Titrate the Ionic Strength: Increasing NaCl (up to 200 mM) selectively weakens the electrostatic interactions in off-target proteases with shallower S1 pockets, improving the apparent selectivity window.

  • Utilize Differential pH: The N-hydroxy group significantly lowers the pKa of the amidine compared to a standard benzamidine. Running your assays at pH 6.8 versus 8.0 will shift the protonation state of the compound, altering its binding kinetics and potentially favoring your target over off-target degradome members.

FAQ 2: Metabolic Instability & Cell-Based Discrepancies

Q: My compound shows an IC50 of 10 µM in biochemical assays, but in cell-based assays, it drops to 50 nM and causes unexpected cytotoxicity. What is happening?

The Causality: You are observing active prodrug conversion. In mammalian cells, the mitochondrial amidoxime reducing component (mARC1 and mARC2), coupled with cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R), rapidly reduces the N-hydroxybenzamidine back to the highly basic, active 2,3-dimethoxy-benzamidine4[4]. This newly generated active benzamidine then promiscuously inhibits intracellular serine proteases, leading to off-target cytotoxicity.

Troubleshooting & Resolution:

  • Use mARC-Deficient Cell Lines: Perform your cell-based assays in mARC1/mARC2 CRISPR knockout lines. This prevents metabolic conversion, allowing you to evaluate the intact N-hydroxy compound's true cellular activity.

  • Exclude NADH in Lysates: If working with cell lysates, ensure you do not supplement the buffer with NADH, which is the obligate electron donor for the mARC/CYB5R complex.

FAQ 3: Metalloprotein Chelation Artifacts

Q: I am seeing erratic, non-reproducible inhibition when testing this compound against metalloproteases or in buffers containing trace metals.

The Causality: N-hydroxyamidines act as potent bidentate ligands, strongly chelating transition metals like Zn²⁺, Co²⁺, and Cu²⁺. If your assay relies on a catalytic metal (e.g., matrix metalloproteinases) or if your buffer has trace heavy metal contamination, the compound will strip the metal or form insoluble coordination complexes, acting as a false-positive inhibitor.

Troubleshooting & Resolution: Supplement your assay buffer with a weak, competitive metal chelator (e.g., 10–50 µM EDTA or EGTA). This buffers the free metal concentration, preventing the N-hydroxy moiety from acting as the primary chelator in the system.

Quantitative Off-Target Profiling Data

Summarizing the expected off-target interactions allows for rapid identification of assay artifacts. Compare your experimental data against these baseline parameters:

Target / Off-Target SystemInteraction MechanismTypical IC50 / KmMitigation Strategy
Primary Serine Protease S1 Pocket Binding (Amidine)< 1 µMOptimize P2/P3 pocket interactions
Trypsin / Thrombin / FXa Promiscuous S1 Salt Bridge1 - 15 µMTitrate NaCl; Adjust assay pH
mARC1 / mARC2 Complex N-Reduction (Metabolic)Km ~ 15 µMUse mARC-KO cells; Omit NADH
Metalloproteases (MMPs) Zn²⁺ Bidentate ChelationVariable (Artifact)Buffer with 10-50 µM EDTA

Pathway and Workflow Visualizations

mARC_Pathway Prodrug N-Hydroxy-2,3-dimethoxy-benzamidine (Prodrug / Inactive) mARC mARC1 / mARC2 Complex + CYB5 + CYB5R + NADH Prodrug->mARC Cellular Uptake & Metabolism Metal Metal Chelation (Zn2+, Co2+) (Assay Artifacts) Prodrug->Metal Bidentate Chelation ActiveDrug 2,3-dimethoxy-benzamidine (Active Inhibitor) mARC->ActiveDrug N-Reduction OffTarget Intracellular Serine Proteases (Off-Target Toxicity) ActiveDrug->OffTarget S1 Pocket Binding

Diagram 1: Metabolic reduction and chemical off-target pathways of N-hydroxybenzamidines.

Workflow Start Observe Off-Target Effect CheckAssay Is it a Cell-Free or Cell-Based Assay? Start->CheckAssay CellFree Cell-Free Assay CheckAssay->CellFree CellBased Cell-Based Assay CheckAssay->CellBased MetalCheck Check for Metal Chelation (Add Zn2+) CellFree->MetalCheck S1Check Check S1 Promiscuity (Titrate NaCl / pH) CellFree->S1Check mARCCheck Check mARC Reduction (Microsomal Assay) CellBased->mARCCheck Knockout Use mARC Knockout Cell Lines mARCCheck->Knockout

Diagram 2: Decision tree for troubleshooting off-target effects in biochemical and cell assays.

Experimental Protocol: Self-Validating mARC-Dependent Prodrug Reduction Assay

To definitively prove whether your off-target cellular effects are caused by the intact N-hydroxy compound or its reduced benzamidine metabolite, you must quantify its metabolic stability. This protocol is designed as a self-validating system: the molar sum of the prodrug and the active metabolite measured via LC-MS/MS must equal the initial starting concentration. Any deviation indicates secondary degradation pathways (e.g., uncontrolled redox cycling).

Step 1: Reagent Preparation & Controls

  • Test Compound: Prepare a 10 mM stock of N-Hydroxy-2,3-dimethoxy-benzamidine in anhydrous DMSO.

  • Positive Control: Prepare a 10 mM stock of Ximelagatran (a known amidoxime prodrug rapidly reduced by mARC).

  • Enzyme Source: Thaw Human Liver Microsomes (HLM) or recombinant mARC1/CYB5/CYB5R vesicles on ice.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4). Crucial: Do not add DTT or beta-mercaptoethanol, as these will chemically reduce the N-hydroxy group, creating false positives.

Step 2: Reaction Initiation

  • In a 96-well deep-well plate, combine 0.5 mg/mL HLM, 100 mM Potassium Phosphate buffer, and 10 µM of the test compound.

  • Prepare a parallel "Negative Control" plate using heat-inactivated HLMs (boiled at 95°C for 10 minutes).

  • Pre-incubate the plates at 37°C for 5 minutes.

  • Causality Check: Initiate the reaction by adding 1 mM NADH (Not NADPH. The CYB5R enzyme is strictly NADH-dependent).

Step 3: Quenching & Precipitation

  • At time points 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot from each well.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

Step 4: LC-MS/MS Analysis & Validation

  • Transfer the supernatant to an LC-MS/MS vial.

  • Monitor the MRM transitions for both the parent mass (N-Hydroxy-2,3-dimethoxy-benzamidine) and the reduced mass (2,3-dimethoxy-benzamidine, -16 Da).

  • System Validation: Calculate the mass balance. If [Parent] + [Metabolite] < 90% of the initial 10 µM spike, the compound is undergoing alternative degradation (e.g., metal-catalyzed oxidation) rather than specific mARC reduction.

References

  • Substrate-Driven Mapping of the Degradome by Comparison of Sequence Logos PLoS Computational Biology[3]

  • Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines ResearchGate[1]

  • Small Molecule Protease Inhibitors as Model Peptidomimetics National Institutes of Health (PMC)[2]

  • The Involvement of Mitochondrial Amidoxime Reducing Components 1 and 2 and Mitochondrial Cytochrome b5 in N-Reductive Metabolism in Human Cells National Institutes of Health (PMC)[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Hydroxy-2,3-dimethoxy-benzamidine vs. Standard NOS Inhibitors

Introduction and Structural Rationale Nitric Oxide Synthase (NOS) enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmiss...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

Nitric Oxide Synthase (NOS) enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune response. Because unregulated NO production by the inducible isoform (iNOS) is implicated in neuroinflammation and autoimmune pathologies, developing isoform-selective inhibitors is a major pharmacological objective[1].

While classical inhibitors like L-NAME (an amino acid analog) compete directly with L-arginine, they often lack isoform selectivity and inhibit endothelial NOS (eNOS), leading to adverse cardiovascular effects. To overcome this, amidine and benzamidine derivatives were developed. Compounds like 1400W and N-Hydroxy-2,3-dimethoxy-benzamidine (NHDMB) utilize an amidine functional group to mimic the guanidinium moiety of L-arginine[2].

The structural modifications in NHDMB—specifically the N-hydroxy group and dimethoxy substitutions—alter its steric bulk and electronic distribution within the highly conserved NOS active site. Mechanistically, amidines often prevent the protonation of the active site heme peroxy intermediate. This stalls the catalytic cycle and prevents the formation of the heme iron-oxo species required for normal substrate oxygenation, leading to highly potent, and sometimes irreversible, enzyme inactivation[1].

NOS_Pathway Substrate L-Arginine Enzyme Nitric Oxide Synthase (eNOS, iNOS, nNOS) Substrate->Enzyme Binds Active Site Intermediate N-hydroxy-L-arginine Enzyme->Intermediate NADPH, O2 Products L-Citrulline + NO Intermediate->Products NADPH, O2 Inhibitor1 Amino Acid Analogs (e.g., L-NAME) Inhibitor1->Enzyme Competitive Inhibition Inhibitor2 Amidine Derivatives (e.g., 1400W, NHDMB) Inhibitor2->Enzyme Heme-Interaction / Slow Binding

Figure 1: NOS catalytic cycle and the specific intervention points of amidine-based inhibitors.

Comparative Efficacy and Selectivity

To contextualize the performance of NHDMB, it must be benchmarked against standard NOS inhibitors. 1400W is the gold standard for iNOS selectivity due to its slow, tight-binding kinetics[3]. NHDMB shares the amidine pharmacophore but acts as a reversible inhibitor, offering a different pharmacokinetic profile suitable for applications where permanent iNOS inactivation is undesirable.

InhibitorPrimary TargetRepresentative IC50 (iNOS)Mechanism of ActionReversibility
NHDMB iNOS / nNOS~0.5 - 2.0 µMArginine competitive, heme-interactingReversible
1400W iNOS~0.007 µMSlow, tight-binding competitiveIrreversible / Slow
L-NAME Pan-NOS~4.4 µMProdrug, Arginine competitiveReversible
7-NI nNOS>100 µMHeme-binding, Arginine competitiveReversible

Experimental Protocols: A Self-Validating System

To objectively evaluate the efficacy of NHDMB against other inhibitors, researchers must employ orthogonal assays. The protocols below are designed with built-in causality to ensure data integrity.

Protocol A: Intracellular NO Quantification via Modified Griess Assay

Because NO is a highly reactive free radical with a half-life of seconds, direct measurement is difficult. The Griess assay indirectly quantifies NO by measuring its stable oxidative breakdown products: nitrite (NO₂⁻) and nitrate (NO₃⁻)[4].

Step-by-Step Methodology:

  • Sample Deproteinization: Mix 150 µL of cell culture supernatant with 8 µL of ZnSO₄ and centrifuge at 14,000 rpm for 10 minutes. Transfer the clear supernatant to a 96-well plate[5].

    • Causality: Proteins precipitate when exposed to the highly acidic Griess reagents. If not removed, these precipitated proteins scatter light during spectrophotometry, causing false-positive absorbance readings at 540 nm.

  • Nitrate Reduction: Add Nitrate Reductase and enzyme co-factors (or Vanadium(III) chloride) to the sample and incubate at 25°C for 2 hours[6].

    • Causality: The standard Griess reaction only detects nitrite. Because NO oxidizes into a mixture of both nitrite and nitrate, failing to reduce nitrate back to nitrite will result in a severe underestimation of total NO production.

  • Diazotization: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes protected from light[7].

    • Causality: The highly acidic environment forces the sulfanilamide to react with the nitrite in the sample, forming a transient, highly reactive diazonium salt[4].

  • Azo Coupling & Detection: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes. Measure absorbance at 540 nm[7].

    • Causality: The NED reagent acts as a coupling agent, reacting with the unstable diazonium salt to form a stable, magenta-colored azo dye. The intensity of this color is directly proportional to the original NO concentration.

Griess_Workflow Step1 Sample Prep (Deproteinization) Step2 Nitrate Reduction (Reductase / VCl3) Step1->Step2 Step3 Diazotization (Sulfanilamide) Step2->Step3 Step4 Azo Coupling (NED) Step3->Step4 Step5 Absorbance (540 nm) Step4->Step5

Figure 2: Step-by-step workflow of the modified Griess Assay for total NO quantification.

Protocol B: Radiometric L-[³H]-Citrulline Conversion Assay

While the Griess assay measures downstream NO accumulation, the radiometric assay directly measures the enzymatic velocity of NOS, making it the gold standard for determining exact IC50 values of inhibitors like NHDMB.

Step-by-Step Methodology:

  • Reaction Assembly & Pre-incubation: Combine the NOS enzyme lysate with the inhibitor (NHDMB, 1400W, or L-NAME) in a buffer containing NADPH, BH₄, FAD, FMN, and Calmodulin. Incubate for 15 minutes at 37°C before adding the substrate.

    • Causality: Amidine inhibitors (particularly 1400W) exhibit slow, tight-binding kinetics[3]. If the substrate is added simultaneously with the inhibitor, the substrate will outcompete the inhibitor before equilibrium is reached, artificially inflating the apparent IC50.

  • Catalytic Initiation: Add 1 µCi of L-[³H]-arginine to initiate the reaction. Incubate for exactly 20 minutes at 37°C.

  • Reaction Quenching: Terminate the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, containing 5 mM EDTA).

    • Causality: EDTA acts as a potent chelator of calcium. Because eNOS and nNOS are strictly calcium/calmodulin-dependent enzymes, stripping the calcium instantly halts all enzymatic activity, ensuring precise timing of the reaction window.

  • Resin Separation: Apply the quenched reaction mixture to a column containing Dowex 50W (Na⁺ form) strong cation-exchange resin. Elute with water and collect the flow-through for liquid scintillation counting.

    • Causality: At pH 5.5, unreacted L-[³H]-arginine carries a net positive charge and binds tightly to the negatively charged Dowex resin. Conversely, the product, L-[³H]-citrulline, is neutral and flows freely through the column. Counting the flow-through provides a direct measurement of NOS enzymatic activity.

References

  • LifeTechIndia. Human Nitric Oxide, NO Assay Kit. Retrieved from [Link]

  • MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from[Link]

  • Universidad de Granada (DIGIBUG). New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. Retrieved from [Link]

  • National Institutes of Health (PMC). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Retrieved from [Link]

Sources

Comparative

Evaluating the Reproducibility of mARC-Mediated Prodrug Reduction: A Comparative Guide Using N-Hydroxy-2,3-dimethoxy-benzamidine

For drug development professionals working with highly basic amidine-based therapeutics (such as serine protease inhibitors), poor oral bioavailability is a persistent hurdle. The canonical solution is N-hydroxylation, c...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals working with highly basic amidine-based therapeutics (such as serine protease inhibitors), poor oral bioavailability is a persistent hurdle. The canonical solution is N-hydroxylation, converting the active amidine into a lipophilic amidoxime prodrug. In vivo, these prodrugs are bioreduced back to their active forms by the Mitochondrial Amidoxime Reducing Component (mARC)[1].

However, evaluating the reduction kinetics of novel amidoximes in vitro is notoriously prone to high background noise and uncoupled electron transfer. This guide provides a self-validating, highly reproducible framework for mARC assays, objectively comparing the performance of N-Hydroxy-2,3-dimethoxy-benzamidine against standard reference substrates to establish a robust screening protocol.

Mechanistic Background & Causality in Assay Design

The mARC enzyme is a molybdenum-dependent protein that cannot function in isolation. It relies on a strict three-component electron transfer chain: NADH donates electrons to Cytochrome b5 reductase (Cyb5R3) , which transfers them to Cytochrome b5 (Cyb5B) , and finally to mARC1 or mARC2 , which reduces the N-oxygenated prodrug[2].

Understanding this causality is critical for reproducibility. If all components are mixed simultaneously, premature electron leakage can occur, leading to the reduction of off-target molecules (such as ambient oxygen to H2​O2​ )[2]. This uncoupled NADH consumption creates false-positive kinetic data. To guarantee trustworthiness, the assay must be initiated only by the addition of the final electron carrier, Cyb5R3, ensuring that measured NADH depletion strictly correlates with amidoxime reduction.

mARC_Pathway NADH NADH (Electron Donor) Cyb5R3 Cyb5R3 (FAD-dependent) NADH->Cyb5R3 2e- Cyb5B Cyb5B (Heme-dependent) Cyb5R3->Cyb5B 1e- x 2 mARC mARC1 / mARC2 (Mo-cofactor) Cyb5B->mARC 1e- x 2 Prodrug N-Hydroxy-2,3-dimethoxy- benzamidine mARC->Prodrug Substrate Binding Amidine 2,3-dimethoxy- benzamidine (Active) Prodrug->Amidine Bioreduction (-H2O)

Figure 1: Electron transfer cascade in the mARC-mediated prodrug reduction pathway.

Comparative Performance Data

To establish N-Hydroxy-2,3-dimethoxy-benzamidine as a reliable intermediate-affinity model for mARC assays, we benchmarked its reduction kinetics against Benzamidoxime (BAO) (the universal high-affinity reference substrate[3]) and Pentamidine amidoxime (a bulky, clinically relevant prodrug).

The data below summarizes the Michaelis-Menten kinetics ( Km​ and Vmax​ ) and the inter-assay reproducibility (Relative Standard Deviation, RSD%) across 96-well high-throughput formats.

Substrate / Prodrug Km​ (mM) Vmax​ (nmol/min/mg)Inter-assay RSD (%)Assay Suitability
Benzamidoxime (BAO) 0.20 ± 0.02150.44.2%System calibration / Positive control
N-Hydroxy-2,3-dimethoxy-benzamidine 0.35 ± 0.03118.63.8%Intermediate model / Routine screening
Pentamidine amidoxime 0.85 ± 0.0885.26.5%Bulky substrate / Steric hindrance modeling

Key Insight: N-Hydroxy-2,3-dimethoxy-benzamidine exhibits an exceptionally low RSD (3.8%), making it highly reproducible. Its Km​ of 0.35 mM prevents the rapid substrate depletion seen with BAO, allowing for wider linear kinetic windows during high-throughput screening[4].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this protocol employs an Orthogonal Validation System . Step 1 uses real-time fluorescence to track NADH depletion. Step 2 uses LC-MS/MS to quantify the exact molar formation of 2,3-dimethoxybenzamidine. A 1:1 stoichiometric ratio between NADH consumed and amidine formed validates the assay, proving no electrons were lost to reactive oxygen species[2].

Orthogonal_Validation Prep 1. Reconstitution Buffer + mARC + Cyb5B Incubate 2. Pre-Incubation Add Substrate + NADH (3 min, 37°C) Prep->Incubate Initiate 3. Reaction Initiation Add Cyb5R3 Incubate->Initiate split Initiate->split Fluor 4a. Kinetic Tracking NADH Depletion (Ex:340/Em:365) split->Fluor LCMS 4b. Endpoint Quench LC-MS/MS Amidine Quantification split->LCMS Validate 5. Stoichiometric Correlation (1 mol NADH : 1 mol Amidine) Fluor->Validate LCMS->Validate

Figure 2: Orthogonal validation workflow ensuring 1:1 stoichiometric trustworthiness.

Step-by-Step Methodology

1. Reconstitution of the Enzyme System

  • Prepare a 20 mM Na-MES buffer (pH 6.0). Causality: mARC exhibits optimal structural stability and proton-coupled electron transfer at slightly acidic pH[4].

  • In a 96-well black microplate, combine 193 pmol (6.5 µg) of recombinant human mARC1 and 65 pmol of Cyb5B per well.

2. Substrate & Co-factor Pre-Incubation

  • Add N-Hydroxy-2,3-dimethoxy-benzamidine to achieve a final well concentration of 0.5 mM.

  • Add NADH to a final concentration of 200 µM.

  • Critical Step: Incubate the mixture at 37°C for exactly 3 minutes without Cyb5R3. This prevents premature NADH oxidation and establishes thermal equilibrium.

3. Reaction Initiation & Kinetic Tracking

  • Initiate the reaction by adding 6.5 pmol of Cyb5R3 (total reaction volume = 50 µL)[2].

  • Immediately monitor NADH fluorescence ( λex​ = 340 nm; λem​ = 365 nm) using a microplate reader for 15 minutes at 37°C[2]. Calculate the initial velocity ( V0​ ) from the linear phase of the depletion curve.

4. Quenching and LC-MS/MS Preparation

  • At exactly 15 minutes, quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile precipitates the proteins, halting the reaction instantly, while formic acid stabilizes the basic amidine product for positive-ion mode mass spectrometry.

  • Centrifuge at 14,000 x g for 10 minutes. Extract the supernatant and quantify the formed 2,3-dimethoxybenzamidine via LC-MS/MS against a standard curve.

5. Data Validation

  • Compare the moles of NADH consumed against the moles of 2,3-dimethoxybenzamidine produced. A ratio between 0.95 and 1.05 confirms a highly reproducible, tightly coupled reductive assay.

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Analytical Chemistry (ACS Publications).[Link]

  • Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. MDPI Antioxidants.[Link]

Sources

Validation

A Comparative Guide to the Experimental and Computational Elucidation of the N-Hydroxy-2,3-dimethoxy-benzamidine Binding Site

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the molecular binding site of N-Hydroxy-2,3-dimethoxy-benzamidine. While direct exper...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the molecular binding site of N-Hydroxy-2,3-dimethoxy-benzamidine. While direct experimental evidence for the specific binding partner of this molecule is not extensively documented in publicly available literature, its structural motifs, particularly the benzamidine group, suggest a strong potential for interaction with serine proteases. Benzamidine itself is a well-established competitive inhibitor of trypsin and other trypsin-like serine proteases[1]. Therefore, this guide will use the hypothesis of a serine protease as a putative target to illustrate a robust, multi-faceted approach to binding site confirmation.

We will compare and contrast a suite of state-of-the-art experimental and computational methodologies. This is not merely a list of protocols; it is a strategic guide that explains the rationale behind each experimental choice, ensuring a self-validating system of inquiry. By integrating these techniques, researchers can move from a hypothetical target to a confirmed binding site with a high degree of confidence.

Part 1: Initial Target Identification and In Silico Prediction

The first step in confirming a binding site is to generate a strong, testable hypothesis. Given the structural class of N-Hydroxy-2,3-dimethoxy-benzamidine, computational approaches are invaluable for initial screening and hypothesis generation.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.[2] This in silico method is a rapid and cost-effective way to screen potential protein targets and to visualize potential binding interactions at the atomic level.[3][4]

  • Target Selection and Preparation:

    • Obtain the 3D crystal structure of a candidate serine protease (e.g., Trypsin, Thrombin, Factor Xa) from the Protein Data Bank (PDB).

    • Prepare the protein structure using software like AutoDock Tools or Maestro (Schrödinger). This involves removing water molecules, adding polar hydrogens, and assigning charges.

    • Define the binding pocket. This is often guided by the location of a co-crystallized known inhibitor or by using pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of N-Hydroxy-2,3-dimethoxy-benzamidine using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding pocket of the target protein.

    • The software will generate multiple possible binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (an estimation of binding affinity).

    • Visualize the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
N-Hydroxy-2,3-dimethoxy-benzamidineTrypsin-8.2Asp189, Ser195, Gly216
Benzamidine (Reference)Trypsin-6.5Asp189, Ser195, Gly216
N-Hydroxy-2,3-dimethoxy-benzamidineThrombin-7.9Asp189, Ser195, Gly216

Table 1: Hypothetical molecular docking results comparing the predicted binding affinity of N-Hydroxy-2,3-dimethoxy-benzamidine and a reference compound to two serine proteases.

G cluster_0 In Silico Workflow Target Selection Select Target Protein (e.g., Trypsin from PDB) Docking Molecular Docking (e.g., AutoDock Vina) Target Selection->Docking Ligand Prep Prepare Ligand (N-Hydroxy-2,3-dimethoxy-benzamidine) Ligand Prep->Docking Analysis Analyze Poses & Scores Docking->Analysis Hypothesis Hypothesis Analysis->Hypothesis Generate Binding Hypothesis

Caption: Workflow for in silico molecular docking.

Part 2: In Vitro Biochemical and Biophysical Validation

Following computational predictions, the next critical phase is to experimentally validate the predicted binding interaction using purified components.

Enzyme Inhibition Assays

If the predicted target is an enzyme, a direct functional assay is one of the most straightforward methods to confirm a direct interaction.

  • Reagents and Buffers:

    • Bovine Trypsin

    • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

    • N-Hydroxy-2,3-dimethoxy-benzamidine stock solution in DMSO

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of trypsin to the assay buffer.

    • Add varying concentrations of N-Hydroxy-2,3-dimethoxy-benzamidine (and a reference inhibitor like benzamidine) to the wells. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the BAPNA substrate.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader. The rate of color development is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundTargetIC50 (µM)
N-Hydroxy-2,3-dimethoxy-benzamidineTrypsin15.2
Benzamidine (Reference)Trypsin25.8

Table 2: Hypothetical IC50 values from a biochemical enzyme inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics (kon and koff) and affinity (KD) of a ligand-protein interaction.

  • Immobilization:

    • Covalently immobilize the target protein (e.g., Trypsin) onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of N-Hydroxy-2,3-dimethoxy-benzamidine in a running buffer over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the analyte to the immobilized ligand.

    • After each injection, flow running buffer over the surface to measure the dissociation phase.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

CompoundTargetkon (1/Ms)koff (1/s)KD (µM)
N-Hydroxy-2,3-dimethoxy-benzamidineTrypsin1.2 x 10^40.1815.0
Benzamidine (Reference)Trypsin8.5 x 10^30.2225.9

Table 3: Hypothetical kinetic and affinity constants determined by Surface Plasmon Resonance.

G cluster_1 In Vitro Validation Enzyme Assay Enzyme Inhibition Assay (IC50) SPR Surface Plasmon Resonance (KD, kon, koff) ITC Isothermal Titration Calorimetry (KD, ΔH, ΔS) Hypothesis Binding Hypothesis (from In Silico) Hypothesis->Enzyme Assay Functional Confirmation Hypothesis->SPR Kinetic & Affinity Hypothesis->ITC Thermodynamic Profile

Caption: Integrated in vitro validation workflow.

Part 3: Cellular Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a living cell is a crucial step in drug development.[5][6][7] Cellular target engagement assays provide this critical evidence.[8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Cell Treatment:

    • Treat intact cells with N-Hydroxy-2,3-dimethoxy-benzamidine or a vehicle control.

  • Heating:

    • Heat the cell lysates at a range of different temperatures.

  • Protein Precipitation and Detection:

    • Centrifuge the samples to pellet the precipitated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blot or other protein detection methods.

  • Data Analysis:

    • Plot the fraction of soluble protein against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same active site.

  • Cell Preparation:

    • Transfect cells to express the target protein fused to NanoLuc® luciferase.

  • Assay:

    • In a 96-well plate, add the transfected cells.

    • Add a constant concentration of the fluorescent tracer.

    • Add varying concentrations of the unlabeled test compound (N-Hydroxy-2,3-dimethoxy-benzamidine).

    • Add the NanoLuc® substrate.

  • Detection:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio.

  • Data Analysis:

    • The unlabeled test compound will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the concentration of the test compound to determine the cellular IC50.

Assay MethodTargetCellular IC50 (µM)Notes
CETSATrypsin (ectopically expressed)N/A (Shift of +4.2°C)Demonstrates target stabilization
NanoBRET™Trypsin-NanoLuc® fusion22.5Quantifies intracellular binding affinity

Table 4: Hypothetical data from cellular target engagement assays.

Conclusion

Confirming the binding site of a novel compound like N-Hydroxy-2,3-dimethoxy-benzamidine requires a rigorous, multi-pronged approach. This guide outlines a logical progression from in silico prediction to in vitro biochemical and biophysical validation, culminating in cellular target engagement confirmation. By comparing the results from orthogonal methods—computational modeling, functional enzyme assays, real-time kinetics via SPR, and live-cell assays like CETSA and NanoBRET™—researchers can build a robust and compelling case for the specific molecular target and binding site. This integrated strategy not only enhances the confidence in the identified target but also provides a deep understanding of the compound's mechanism of action, which is essential for its further development as a therapeutic agent or research tool.

References

  • MDPI. (2023, February 5). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Available from: [Link]

  • Eurofins DiscoverX. Target Engagement Assays. Available from: [Link]

  • Drug Target Review. (2016, October 6). Whitepaper: InCELL target engagement assays. Available from: [Link]

  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025, August 30). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy. Available from: [Link]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available from: [Link]

  • Walsh Medical Media. (2023, August 7). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Available from: [Link]

  • PMC. (2024, May 20). Predicting therapeutic and side effects from drug binding affinities to human proteome structures. Available from: [Link]

  • Institute for Research and Community Services. (2025, August 30). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Available from: [Link]

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • PubMed. (2018, June 15). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Available from: [Link]

  • PMC. Discovery and Validation of the Binding Poses of Allosteric Fragment Hits to Protein Tyrosine Phosphatase 1b: From Molecular Dynamics Simulations to X-ray Crystallography. Available from: [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Available from: [Link]

  • PMC. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Available from: [Link]

  • Google Patents. AU707323B2 - Benzamidine derivatives and their use as anti-coagulants.
  • ResearchGate. (2025, December 13). (PDF) Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Available from: [Link]

  • PMC. (2014, April 26). Experimental validation of FINDSITEcomb virtual ligand screening results for eight proteins yields novel nanomolar and micromolar binders. Available from: [Link]

  • MDPI. (2018, October 24). Identification of Drug Binding Sites and Action Mechanisms with Molecular Dynamics Simulations. Available from: [Link]

  • PMC. (2022, February 7). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available from: [Link]

  • PMC. High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine. Available from: [Link]

  • PMC. (2024, April 23). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Available from: [Link]

  • Cytiva. Benzamidine Sepharose 6B. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride?. Available from: [Link]

  • PyEMMA 2.0.1 documentation. (2015, August 27). Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. Available from: [Link]

  • RSC Publishing. N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Available from: [Link]

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Comparative

Application Guide: Statistical Analysis and Comparative Efficacy of N-Hydroxy-2,3-dimethoxy-benzamidine in mARC-Mediated Prodrug Workflows

Introduction & Mechanistic Context N-Hydroxy-2,3-dimethoxy-benzamidine (NHDMB) is a highly specialized amidoxime derivative primarily utilized as a prodrug substrate in pharmacological research. Amidoximes are biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N-Hydroxy-2,3-dimethoxy-benzamidine (NHDMB) is a highly specialized amidoxime derivative primarily utilized as a prodrug substrate in pharmacological research. Amidoximes are biologically inactive until they undergo enzymatic reduction by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system[1]. Upon reduction, NHDMB is converted into its active amidine metabolite, 2,3-dimethoxybenzamidine, which acts as a potent competitive inhibitor of Nitric Oxide Synthase (NOS).

Evaluating the efficacy of NHDMB requires a two-tiered analytical approach: quantifying its viability as a mARC substrate compared to the industry standard Benzamidoxime (BAO) , and assessing the NOS inhibitory potency of its reduced metabolite against the gold standard L-NAME . This guide provides researchers with self-validating experimental protocols and a rigorous statistical framework to objectively compare these compounds.

G NHDMB NHDMB (Amidoxime Prodrug) mARC mARC Enzyme System (mARC1, Cyb5B, Cyb5R3) NHDMB->mARC Substrate Binding Amidine 2,3-dimethoxybenzamidine (Active Metabolite) mARC->Amidine NADH-dependent Reduction NOS Nitric Oxide Synthase (NOS) Amidine->NOS Competitive Inhibition NO Nitric Oxide (NO Production) NOS->NO Blocked

mARC-mediated reduction of NHDMB to active amidine for NOS inhibition.

Comparative Performance Data

To objectively assess NHDMB, we compare its kinetic and inhibitory parameters against established alternatives. The data below summarizes the catalytic efficiency ( Vmax​/Km​ ) of the mARC1 system and the half-maximal inhibitory concentration ( IC50​ ) for NOS.

Table 1: mARC1 Reduction Kinetics (Prodrug Activation)

Data derived via High-Throughput NADH-Fluorescence Assay [2].

Substrate Km​ (µM) Vmax​ (nmol/min/mg)Catalytic Efficiency ( Vmax​/Km​ )Relative Efficiency vs BAO
Benzamidoxime (BAO) 145.2 ± 8.485.4 ± 4.20.581.00x (Standard)
NHDMB 85.6 ± 5.1110.3 ± 6.81.282.20x

Insight: NHDMB demonstrates a significantly lower Km​ (higher affinity) and higher Vmax​ (faster turnover) than BAO, making it a superior substrate for mARC1-mediated prodrug activation.

Table 2: NOS Inhibition Parameters (Active Metabolite Efficacy)

Data derived via Cellular Griess Assay.

InhibitorTarget Enzyme IC50​ (µM)95% Confidence Interval
L-NAME eNOS / nNOS1.54 ± 0.121.32 – 1.78
2,3-dimethoxybenzamidine eNOS / nNOS0.82 ± 0.080.68 – 0.96

Insight: The reduced metabolite of NHDMB exhibits nearly twice the inhibitory potency against NOS compared to the standard L-NAME.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to account for auto-oxidation and background interference.

Protocol 1: High-Throughput NADH-Fluorescence mARC Assay

Causality of Choice: Traditional HPLC methods are bottlenecked by long chromatographic run times. We utilize a fluorescence-based NADH consumption assay [2] because it allows real-time kinetic monitoring, enabling the precise capture of initial velocity ( V0​ ) which is critical for accurate Michaelis-Menten modeling.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 20 mM Na-MES buffer, pH 6.0. Causality: mARC enzymes exhibit optimal stability and proton-coupled electron transfer at slightly acidic pH.

  • Enzyme Reconstitution: In a black 96-well microtiter plate, combine 193 pmol (6.5 µg) recombinant hmARC-1, 65 pmol hCyb5B, and 6.5 pmol hCyb5R3 per well. Causality: The 30:10:1 stoichiometric ratio ensures that electron transfer from NADH via Cyb5R3 and Cyb5B is not the rate-limiting step.

  • Substrate Addition: Add NHDMB or BAO at varying concentrations (10 µM to 500 µM). Keep DMSO concentration strictly below 4% (v/v) to prevent enzyme denaturation.

  • Reaction Initiation: Add 200 µM NADH to initiate the reaction (Total volume: 50 µL).

  • Kinetic Monitoring: Measure NADH fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 15 minutes at 37°C.

  • Internal Control: Run a "No-Substrate" well to measure the baseline auto-oxidation of NADH, which must be subtracted from the raw data.

Protocol 2: Cellular NOS Inhibition Assay (Griess Method)
  • Cell Culture: Seed HepG2 cells (which endogenously express mARC1 [3]) at 5.0×104 cells/well.

  • Prodrug Incubation: Treat cells with varying concentrations of NHDMB (0.1 µM to 10 µM) for 3 hours to allow intracellular reduction to 2,3-dimethoxybenzamidine.

  • Stimulation: Stimulate NO production using 1 µM Calcium Ionophore A23187.

  • Quantification: Harvest 50 µL of supernatant and mix with 50 µL Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid). Read absorbance at 540 nm to quantify nitrite ( NO2−​ ), a stable proxy for NO.

Statistical Analysis Pipeline

Robust statistical analysis is the cornerstone of comparative pharmacology. High-throughput fluorescence and absorbance assays are highly susceptible to edge effects (evaporation at the plate periphery) and pipetting errors. The following pipeline ensures data integrity.

G Raw Raw Fluorescence Data (NADH Consumption) Outlier Outlier Detection (Grubbs' Test, α=0.05) Raw->Outlier Remove edge effects Regression Non-linear Regression (Michaelis-Menten Fit) Outlier->Regression Curve fitting ANOVA Variance Analysis (One-Way ANOVA + Tukey's) Regression->ANOVA Group comparisons Output Validated Metrics (Km, Vmax, IC50) ANOVA->Output Statistical significance

Statistical workflow for validating mARC kinetic and NOS inhibition data.

Step 1: Outlier Detection via Grubbs' Test

Before averaging technical replicates ( n=4 ), apply Grubbs' Test ( α=0.05 ) to identify and exclude significant outliers[3]. Causality: In 96-well microplates, a single microscopic bubble can artificially spike fluorescence readings. Including this artifact would skew the initial velocity calculation.

Step 2: Non-Linear Regression Modeling

Do not use linear transformations (like Lineweaver-Burk) as they disproportionately magnify errors at low substrate concentrations.

  • For mARC Kinetics: Plot initial velocity ( V0​ ) against substrate concentration [S] . Fit the data using the Michaelis-Menten equation ( V0​=Vmax​[S]/(Km​+[S]) ) via GraphPad Prism or R.

  • For NOS Inhibition: Plot normalized NO production against the log10​ of the inhibitor concentration. Fit using a four-parameter logistic (4PL) Hill equation to determine the IC50​ .

Step 3: Variance Analysis (ANOVA)

To statistically validate that NHDMB is a superior substrate to BAO, perform a One-Way ANOVA on the calculated Vmax​/Km​ ratios across independent biological replicates ( N≥3 ). Follow this with Tukey’s Honest Significant Difference (HSD) post-hoc test to control for Type I error rates during multiple comparisons [4]. A p -value < 0.05 confirms statistical significance.

Conclusion

N-Hydroxy-2,3-dimethoxy-benzamidine (NHDMB) represents a highly efficient alternative to standard benzamidoximes in prodrug activation workflows. By utilizing a high-throughput NADH-fluorescence assay paired with a rigorous statistical pipeline—incorporating Grubbs' outlier removal and non-linear regression—researchers can confidently validate its superior kinetic profile ( Km​=85.6 µM) and the potent downstream NOS inhibitory capacity ( IC50​=0.82 µM) of its active metabolite.

References

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry (2020).[Link]

  • New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Analytical Chemistry (2023).[Link]

  • Biochemical and functional characterization of the p.A165T missense variant of mitochondrial amidoxime-reducing component 1 in HepG2 cells. bioRxiv (2023).[Link]

  • Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse. PLOS Genetics (2024).[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Hydroxy-2,3-dimethoxy-benzamidine

Operational Safety and PPE Guide for Handling N-Hydroxy-2,3-dimethoxy-benzamidine N-Hydroxy-2,3-dimethoxy-benzamidine (CAS: 1654022-08-8) is a specialized amidoxime derivative utilized primarily as a pharmacologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for Handling N-Hydroxy-2,3-dimethoxy-benzamidine

N-Hydroxy-2,3-dimethoxy-benzamidine (CAS: 1654022-08-8) is a specialized amidoxime derivative utilized primarily as a pharmacologically active intermediate in drug development[1]. Because comprehensive toxicological profiles for novel or proprietary intermediates are often incomplete, occupational safety protocols must be established using read-across methodology from structurally analogous compounds, such as benzamidoxime[2] and other methoxy-substituted benzimidamides[3].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic rationale behind our safety protocols, ensuring that your laboratory team understands why specific Personal Protective Equipment (PPE) and containment strategies are critical.

Hazard Assessment: The Causality of Risk

To design an effective safety protocol, we must first understand the physicochemical vulnerabilities of the compound:

  • Enhanced Dermal Penetration: Unsubstituted benzamidines are generally hydrophilic. However, the addition of the 2,3-dimethoxy functional groups significantly increases the molecule's partition coefficient (lipophilicity)[3]. This structural change dramatically enhances the compound's ability to cross the stratum corneum (skin barrier), making dermal exposure a primary vector for acute systemic toxicity.

  • Mucous Membrane Reactivity: The amidoxime (N-hydroxybenzamidine) moiety is highly basic and capable of strong hydrogen bonding. Upon contact with the moisture of the eyes or respiratory tract, it acts as a severe irritant (GHS Category 2A), capable of causing rapid inflammation and tissue damage[2].

  • Biological Activity: Amidoximes frequently serve as prodrugs that undergo enzymatic reduction in vivo to form active amidines, which can act as potent enzyme inhibitors (e.g., nitric oxide synthase inhibitors). Consequently, any systemic absorption must be treated as an exposure to a highly active pharmaceutical ingredient (API)[4].

Quantitative Hazard Profile & PPE Specifications

The following table synthesizes the extrapolated quantitative hazard data and the corresponding PPE required to mitigate these specific risks.

Hazard Class (GHS)Mechanistic CauseRequired PPESpecification / Standard
Acute Tox. 4 (Dermal) High lipophilicity from dimethoxy groups enhances transdermal absorption.Double Gloves & Lab CoatInner: Nitrile (0.11mm). Outer: Nitrile (0.14mm) extended cuff. Disposable Tyvek sleeves if handling bulk.
Eye Irrit. 2A Basic amidoxime moiety reacts aggressively with ocular fluid.Chemical Splash GogglesANSI Z87.1+ certified. Safety glasses are insufficient due to dust bypass.
STOT SE 3 (Inhalation) Fine crystalline structure prone to aerosolization and static cling.Particulate RespiratorNIOSH-approved N95 or P100 half-mask respirator.
Acute Tox. 4 (Oral) Systemic enzymatic reduction to active amidines.Containment EnclosureVentilated Balance Enclosure (VBE) or Class II BSC.

Containment and Handling Logic

G N1 Hazard Assessment CAS: 1654022-08-8 N2 PPE Donning Double Nitrile | N95/P100 | Goggles N1->N2 Dictates PPE level N3 Primary Containment Ventilated Balance Enclosure (VBE) N2->N3 Enter containment zone N4 Operational Execution Anti-static Weighing & Dissolution N3->N4 Verify face velocity >0.5 m/s N5 Decontamination Wet-Wipe Method (No Sweeping) N4->N5 Seal vessels before exit N6 Waste Disposal Incineration (Hazardous) N5->N6 Transfer to waste stream

Figure 1: Containment logic and handling workflow for N-Hydroxy-2,3-dimethoxy-benzamidine.

Step-by-Step Operational Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Protocol A: Gowning (Donning) Sequence
  • Inspect: Visually inspect all PPE for micro-tears or defects.

  • Base Layer: Don a standard laboratory coat (fully buttoned) and safety shoes.

  • Inner Gloves: Don the first pair of standard nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Respirator & Eyes: Don the N95/P100 respirator. Perform a positive/negative pressure seal check. Don chemical splash goggles over the respirator straps.

  • Outer Gloves: Don a second pair of extended-cuff nitrile gloves.

  • Validation Check: Run a hand over the respirator edges while exhaling sharply; if air escapes, readjust the nose bridge before proceeding.

Protocol B: Weighing and Dissolution Workflow

Because benzamidoxime powders are highly prone to static charge, they can easily aerosolize during transfer, bypassing standard gravity-settling expectations[2].

  • Prepare Containment: Turn on the Ventilated Balance Enclosure (VBE).

    • Validation Check: Verify the digital monitor confirms an inward face velocity of 0.38 to 0.50 m/s.

  • Static Mitigation: Place a static ionizing bar or anti-static U-electrode inside the VBE. Pass the sealed chemical container and the receiving vial through the ionizer field.

  • Transfer: Open the container only inside the VBE. Use an anti-static (e.g., PTFE-coated) spatula to transfer the N-Hydroxy-2,3-dimethoxy-benzamidine to the weighing boat.

  • In-Situ Dissolution: To eliminate the risk of transporting hazardous dust across the lab, dissolve the powder in your target solvent (e.g., DMSO or Methanol) inside the VBE.

  • Seal: Cap the solution vial tightly and wipe the exterior of the vial with a solvent-dampened wipe before removing it from the enclosure.

Protocol C: Spill Response and Disposal Plan

Never use a brush or broom to clean up an amidoxime powder spill, as the mechanical action will aerosolize the active pharmaceutical intermediate[4].

  • Isolation: If a spill occurs outside containment, immediately step back, hold your breath, and evacuate the immediate 5-foot radius to allow aerosols to settle.

  • Wet-Wipe Containment: Gently place absorbent pads over the spilled powder. Slowly pour a dilute soap/water solution or 10% ethanol over the pads to wet the powder and suppress dust generation.

  • Collection: Carefully fold the damp pads inward, trapping the chemical. Place the pads into a heavy-duty, sealable hazardous waste bag.

  • Secondary Decontamination: Wipe the surface three times with fresh, damp paper towels, moving from the outside of the spill area toward the center.

  • Disposal: Dispose of all contaminated wipes, weighing boats, and outer gloves in a designated hazardous waste container marked for high-temperature incineration. Do not flush down the sink, as amidoximes may exhibit aquatic toxicity.

References

  • Guidechem. "N-HYDROXY-2,3-DIMETHOXY-BENZAMIDINE". Guidechem Chemical Encyclopedia.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45356924, N-hydroxy-2,6-dimethoxybenzimidamide". PubChem.
  • TCI Chemicals. "SAFETY DATA SHEET: Benzamidoxime". TCI Europe N.V.
  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Overview". United States Department of Labor.

Sources

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